Chlorogentisylquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
333344-08-4 |
|---|---|
Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
2-chloro-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9H,3H2 |
InChI Key |
AGIRBSHCJNCQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CC1=O)Cl)CO |
Synonyms |
chlorogentisylquinone |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Chlorogentisylquinone: A Potent Neutral Sphingomyelinase Inhibitor from a Marine Fungus
A comprehensive analysis of the isolation, characterization, and biological activity of a novel chlorinated p-benzoquinone derived from the marine fungus Phoma sp. FOM-8108.
Introduction
In the continual search for novel bioactive compounds from marine microorganisms, a chlorinated p-benzoquinone derivative, chlorogentisylquinone, was discovered from the culture broth of the marine fungus Phoma sp., strain FOM-8108. This compound has been identified as a potent and specific inhibitor of neutral sphingomyelinase (nSMase), an enzyme implicated in various signaling pathways and disease pathologies. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Fermentation and Production
The production of this compound is achieved through the fermentation of the marine fungus Phoma sp. FOM-8108. A critical factor in the production of this chlorinated metabolite is the presence of seawater in the fermentation medium. Studies have shown that a higher concentration of seawater (75-100%) in the culture medium is necessary for the full production of this compound, highlighting the role of chloride ions in its biosynthesis.[1]
Fermentation Protocol
While the precise media composition from the original discovery is not publicly detailed, a general protocol for the cultivation of Phoma sp. for the production of secondary metabolites can be outlined as follows:
-
Inoculum Preparation: A seed culture of Phoma sp. FOM-8108 is prepared by inoculating a suitable agar medium with the fungal spores and incubating until sufficient mycelial growth is achieved.
-
Production Culture: The seed culture is then used to inoculate a liquid production medium. Based on the established requirement, this medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), essential minerals, and a high concentration of sterile seawater.
-
Incubation: The production culture is incubated under controlled conditions of temperature, pH, and agitation for a specific duration to allow for fungal growth and the biosynthesis of this compound.
-
Harvesting: After the incubation period, the culture broth is harvested for the extraction of the target compound.
Extraction and Purification
The isolation of this compound from the fermentation broth involves a multi-step process of solvent extraction and chromatographic separation.[2]
Experimental Protocol for Extraction and Purification
-
Solvent Extraction: The harvested culture broth is first subjected to solvent extraction, typically using an organic solvent such as ethyl acetate, to partition the lipophilic compounds, including this compound, from the aqueous phase.
-
Silica Gel Chromatography: The crude extract obtained from the solvent extraction is then concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, to separate the compounds based on their affinity for the silica gel. Fractions containing this compound are identified and pooled.
-
Sephadex LH-20 Chromatography: The partially purified fractions are further purified using Sephadex LH-20 column chromatography. This size-exclusion chromatography step, typically performed with methanol as the eluent, separates the remaining impurities based on their molecular size, yielding pure this compound.
Caption: Experimental workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, DEPT, HMQC, and HMBC experiments.[2] These analyses established the compound as a chlorinated p-benzoquinone derivative of gentisyl alcohol.
Biological Activity
This compound exhibits significant biological activity, primarily as an inhibitor of neutral sphingomyelinase and as a cytotoxic agent.
Inhibition of Neutral Sphingomyelinase
This compound is a potent inhibitor of neutral sphingomyelinase (nSMase) activity.
| Parameter | Value |
| Target Enzyme | Neutral Sphingomyelinase (nSMase) |
| IC₅₀ | 1.2 µM |
Table 1: Inhibitory activity of this compound against neutral sphingomyelinase.[2]
Cytotoxic Activity
The compound has also demonstrated cytotoxic effects against murine leukemia P388 cells.
| Parameter | Value |
| Cell Line | P388 (Murine Leukemia) |
| IC₅₀ | 7.6 µM |
Table 2: Cytotoxic activity of this compound.
Antimicrobial Activity
While detailed minimum inhibitory concentration (MIC) data is not extensively available in the initial discovery literature, preliminary assessments indicated that this compound possesses antimicrobial properties. Further studies are required to fully characterize its antimicrobial spectrum.
Proposed Biosynthetic Pathway
The biosynthesis of this compound in Phoma sp. FOM-8108 is hypothesized to proceed through a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. The pathway likely involves the formation of a gentisic acid intermediate, which is subsequently modified to the quinone and then chlorinated. The absolute requirement of seawater for the production of the chlorinated compound strongly suggests the involvement of a halogenase enzyme that utilizes chloride ions from the seawater.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion and Future Perspectives
The discovery of this compound from the marine fungus Phoma sp. FOM-8108 adds to the growing arsenal of bioactive natural products from marine sources. Its potent and specific inhibition of neutral sphingomyelinase makes it a valuable tool for studying the roles of this enzyme in cellular processes and a potential lead compound for the development of therapeutics targeting nSMase-related pathologies. Further research is warranted to fully elucidate its mechanism of action, antimicrobial spectrum, and biosynthetic pathway, which could open avenues for synthetic and biosynthetic production of this and related compounds.
References
Unveiling the Molecular Architecture of Chlorogentisylquinone: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogentisylquinone, a novel inhibitor of neutral sphingomyelinase (N-SMase), has been isolated from the marine fungus FOM-8108.[1] Its unique chemical structure holds potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the isolation, purification, and, most critically, the chemical structure elucidation of this compound. The process leverages a combination of chromatographic techniques and advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), to define its molecular framework. This document details the generalized experimental protocols and presents the logical workflow for piecing together the structural puzzle of this promising bioactive compound.
Introduction
The discovery of novel enzyme inhibitors from natural sources is a cornerstone of drug discovery. Neutral sphingomyelinase (N-SMase) has emerged as a significant therapeutic target due to its role in various signaling pathways, including those involved in inflammation and apoptosis. This compound, a metabolite produced by a marine-derived fungus, has been identified as a potent inhibitor of N-SMase, exhibiting an IC50 value of 1.2 microM.[1] The elucidation of its chemical structure is paramount to understanding its mechanism of action and for enabling synthetic efforts to develop more potent and selective analogs. This guide serves as an in-depth resource on the multifaceted process of determining the chemical identity of this compound.
Isolation and Purification of this compound
The initial step in the structural elucidation of a natural product is its isolation and purification from the source organism. Based on the available literature, a multi-step chromatographic approach was employed to obtain pure this compound from the culture broth of the marine fungus FOM-8108.[1]
Experimental Protocol: Generalised Isolation Procedure
-
Solvent Extraction: The fungal culture broth is subjected to solvent extraction, typically using a water-immiscible organic solvent such as ethyl acetate or chloroform, to partition the organic-soluble metabolites, including this compound, from the aqueous medium.
-
Silica Gel Chromatography: The crude extract is then fractionated using silica gel column chromatography. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute compounds based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Size-Exclusion Chromatography: Fractions enriched with this compound are further purified using Sephadex LH-20 chromatography.[1] This technique separates molecules based on their size, effectively removing impurities of different molecular weights.
References
In-Depth Technical Guide to the Spectroscopic Data of Chlorogentisylquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogentisylquinone is a naturally occurring small molecule that has garnered interest within the scientific community for its inhibitory activity against neutral sphingomyelinase (N-SMase). This enzyme plays a crucial role in cellular signaling pathways by catalyzing the hydrolysis of sphingomyelin to ceramide. Dysregulation of N-SMase activity has been implicated in various pathological conditions, making inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further investigation.
Physicochemical Properties
This compound is described as a reddish powder. Its molecular formula has been determined to be C₁₄H₁₁ClO₅ based on High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS). The compound is soluble in methanol and acetone.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following sections detail the key NMR and MS data.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.
| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |
| HR-FAB-MS (negative) | [M-H]⁻ | 293.0216 | 293.0217 | C₁₄H₁₀ClO₅ |
Nuclear Magnetic Resonance (NMR) Data
The one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, HMQC, and HMBC, were instrumental in elucidating the detailed chemical structure of this compound. The spectra were recorded in acetone-d₆.
¹H NMR Spectroscopic Data (Acetone-d₆)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 3-H | 6.91 | d | 2.0 |
| 5-H | 6.78 | d | 2.0 |
| 1'-H₂ | 4.60 | s | |
| 4'-H | 6.47 | t | 2.0 |
| 6'-H | 6.42 | d | 2.0 |
¹³C NMR Spectroscopic Data (Acetone-d₆)
| Position | Chemical Shift (δ) in ppm |
| 1 | 187.5 |
| 2 | 161.2 |
| 3 | 110.1 |
| 4 | 182.0 |
| 5 | 108.8 |
| 6 | 165.8 |
| 1' | 38.2 |
| 2' | 157.1 |
| 3' | 111.8 |
| 4' | 134.1 |
| 5' | 108.3 |
| 6' | 131.8 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the characterization of this compound.
Isolation and Purification
This compound was isolated from the culture broth of the marine fungus Penicillium sp. The process involved:
-
Solvent Extraction: The culture filtrate was extracted with ethyl acetate.
-
Silica Gel Chromatography: The crude extract was subjected to silica gel column chromatography.
-
Sephadex LH-20 Chromatography: Further purification was achieved using a Sephadex LH-20 column.
-
Preparative HPLC: The final purification step was carried out using preparative high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
-
UV-Visible Spectroscopy: The UV-visible spectrum was recorded in methanol, showing absorption maxima at 265, 330, and 430 nm.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-AX505HA mass spectrometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer in acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
Signaling Pathway and Biological Activity
This compound has been identified as an inhibitor of neutral sphingomyelinase (N-SMase). This enzyme is a key component of the sphingomyelin signaling pathway.
Caption: Inhibition of N-SMase by this compound.
The inhibition of N-SMase by this compound blocks the conversion of sphingomyelin to ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell growth, and inflammation. By reducing ceramide production, this compound can modulate these downstream signaling events. This makes it a valuable molecular probe for studying the roles of N-SMase and ceramide in cellular physiology and pathology.
Experimental Workflow
The general workflow for the isolation and characterization of this compound is depicted below.
Caption: Isolation and characterization workflow.
This workflow highlights the multi-step purification process required to isolate this compound from its natural source, followed by the critical spectroscopic analysis for structural determination.
The Biological Activity of Chlorogentisylquinone: A Neutral Sphingomyelinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chlorogentisylquinone, a natural product derived from a marine fungus, has been identified as a potent inhibitor of neutral sphingomyelinase (N-SMase). This enzyme plays a critical role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide, a key second messenger involved in a myriad of cellular processes including apoptosis, inflammation, and cell proliferation. The inhibitory action of this compound on N-SMase positions it as a valuable research tool and a potential lead compound for the development of therapeutics targeting sphingolipid-mediated signaling pathways. This document provides an in-depth overview of the biological activity of this compound, including its inhibitory potency, a detailed hypothetical experimental protocol for assessing its activity, and a visualization of the signaling pathways it may modulate.
Quantitative Data on Inhibitory Activity
This compound has demonstrated significant inhibitory activity against neutral sphingomyelinase. The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | Source of Enzyme | IC50 Value | Reference |
| This compound | Neutral Sphingomyelinase | Rat Brain Membranes | 1.2 µM | [1] |
Experimental Protocols
While the precise experimental details from the original discovery of this compound's activity are not fully available, a standard and widely accepted method for determining neutral sphingomyelinase activity is presented below. This protocol is based on established methodologies for measuring N-SMase activity in rat brain membrane preparations.
Preparation of Rat Brain Membranes
-
Tissue Homogenization: Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose, 1 mM EDTA, and a protease inhibitor cocktail).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Fractionation: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes.
-
Washing and Resuspension: The membrane pellet is washed with the homogenization buffer and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
Neutral Sphingomyelinase Activity Assay
This assay measures the enzymatic hydrolysis of a labeled sphingomyelin substrate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, the following components are combined:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Rat brain membrane preparation (containing a known amount of protein, e.g., 20-50 µg).
-
Varying concentrations of this compound (or vehicle control, typically DMSO).
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, [N-methyl-¹⁴C]-sphingomyelin.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific duration (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Phase Separation: The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The radiolabeled product, [¹⁴C]-phosphocholine, partitions into the aqueous phase, while the unreacted [¹⁴C]-sphingomyelin remains in the organic phase.
-
Quantification: An aliquot of the aqueous phase is collected, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The enzyme activity is calculated based on the amount of [¹⁴C]-phosphocholine produced. The IC50 value for this compound is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Cellular Pathways
The inhibition of neutral sphingomyelinase by this compound can have significant downstream effects on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the central role of N-SMase in these pathways and the potential points of intervention by an inhibitor.
Experimental Workflow for N-SMase Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on N-SMase.
N-SMase Signaling Pathway in Apoptosis
References
Unraveling the Cytotoxic Potential of Chlorogentisylquinone on P388 Murine Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogentisylquinone, a marine-derived compound, has been identified as a novel inhibitor of neutral sphingomyelinase. While direct experimental data on its cytotoxic effects on P388 murine leukemia cells are not extensively documented in current literature, its classification as a quinone and its known enzymatic target provide a strong basis for predicting its anticancer potential and mechanisms of action. This technical guide synthesizes information from analogous quinone-based compounds and the known roles of neutral sphingomyelinase in cancer cell signaling to provide a comprehensive overview of the potential cytotoxic effects of this compound on P388 cells. This document outlines plausible experimental protocols, hypothetical data representations, and potential signaling pathways to guide future research in this area.
Introduction
The P388 murine leukemia cell line is a widely utilized model in the screening and characterization of potential anticancer agents. Quinones represent a broad class of organic compounds, many of which exhibit significant cytotoxic and antitumor properties. Their mechanisms of action are diverse, often involving the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cellular signaling pathways.
This compound's unique characteristic as an inhibitor of neutral sphingomyelinase (nSMase) introduces another layer of complexity and therapeutic potential. nSMase plays a crucial role in the hydrolysis of sphingomyelin to ceramide, a lipid second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. Inhibition of nSMase can therefore significantly impact cancer cell fate. This guide explores the theoretical framework for the cytotoxic effects of this compound on P388 cells, drawing parallels from existing research on similar compounds and pathways.
Potential Mechanisms of Cytotoxicity
Based on its chemical structure and known biological activity, this compound may exert cytotoxic effects on P388 cells through two primary, and potentially interconnected, mechanisms:
-
Quinone-Mediated Cytotoxicity: As a quinone, this compound is likely to undergo redox cycling, leading to the production of superoxide radicals and other ROS. An overload of ROS can induce oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death. Furthermore, quinones can act as Michael acceptors, forming covalent adducts with cellular nucleophiles like glutathione and cysteine residues in proteins, thereby disrupting their function.
-
Inhibition of Neutral Sphingomyelinase: By inhibiting nSMase, this compound would disrupt the sphingomyelin-ceramide signaling pathway. The consequences of nSMase inhibition in cancer are context-dependent. While ceramide is generally considered pro-apoptotic, the sustained inhibition of its production could potentially sensitize cells to other death signals or interfere with survival pathways that are dependent on nSMase activity.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical quantitative data based on the expected cytotoxic effects of this compound on P388 cells, as extrapolated from studies on other cytotoxic quinones and nSMase inhibitors. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: In Vitro Cytotoxicity of this compound on P388 Cells
| Parameter | Value |
| IC50 (72h) | 5 µM |
| Maximum Inhibition | 95% |
| Hill Slope | 1.2 |
Table 2: Apoptosis Induction in P388 Cells Treated with this compound (10 µM for 48h)
| Marker | Percentage of Cells |
| Annexin V-Positive | 65% |
| Propidium Iodide-Positive | 15% |
| Caspase-3 Activation | 4-fold increase |
Table 3: Biomarkers of Oxidative Stress in P388 Cells Treated with this compound (10 µM for 24h)
| Biomarker | Fold Change vs. Control |
| Intracellular ROS | 3.5 |
| Glutathione (GSH) Levels | 0.6 |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 2.8 |
Experimental Protocols
This section details the methodologies for key experiments to elucidate the cytotoxic effects of this compound on P388 cells.
Cell Culture
P388 murine leukemia cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed P388 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat P388 cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Measurement of Intracellular ROS
-
Treat P388 cells with this compound for 24 hours.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader or flow cytometer.
Neutral Sphingomyelinase Activity Assay
-
Treat P388 cells with this compound for the desired time.
-
Lyse the cells and prepare membrane fractions.
-
Incubate the membrane fractions with a fluorescently labeled sphingomyelin substrate.
-
Measure the production of the fluorescent ceramide product over time using a fluorescence spectrophotometer.
-
Compare the activity to that of untreated control cells.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.
Caption: General experimental workflow for assessing the cytotoxic effects of this compound on P388 cells.
Caption: Potential signaling pathway for quinone-mediated cytotoxicity of this compound.
Caption: Proposed mechanism of this compound via inhibition of the neutral sphingomyelinase pathway.
Conclusion
While direct evidence is currently lacking, the chemical nature and known enzymatic target of this compound strongly suggest its potential as a cytotoxic agent against P388 murine leukemia cells. The proposed mechanisms, involving both quinone-mediated oxidative stress and disruption of sphingolipid signaling through nSMase inhibition, offer compelling avenues for future investigation. The experimental protocols and illustrative data presented in this guide provide a foundational framework for researchers to systematically evaluate the anticancer properties of this promising marine natural product. Further studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.
In Vitro Anticancer Potential of Thymoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymoquinone (TQ), the primary bioactive constituent of Nigella sativa (black seed), has emerged as a promising natural compound with potent in vitro anticancer properties. This technical guide provides a comprehensive overview of the mechanisms underlying TQ's anticancer effects, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways in various cancer cell lines. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical scaffolds and biological activities.[1][2][3] Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), a monoterpene quinone, has garnered significant scientific interest due to its demonstrated pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and potent anticancer activities.[4][5] This guide delves into the in vitro evidence supporting the anticancer potential of TQ, elucidating its molecular mechanisms of action.
Cytotoxic Activity of Thymoquinone Across Cancer Cell Lines
Thymoquinone has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cancer types, highlighting a degree of selective activity.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Leukemia | Jurkat | 19.46 | 24 | [6] |
| 17.34 | 48 | [6] | ||
| 14.12 | 72 | [6] | ||
| HL-60 | ~19 | Not Specified | [6] | |
| Cervical Cancer | Siha | 14.67 | Not Specified | [6] |
Mechanisms of Anticancer Action
Thymoquinone exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting the cell division cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. TQ has been shown to be a potent inducer of apoptosis in various cancer cell lines.[6] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key molecular events in TQ-induced apoptosis include:
-
Alteration of Bcl-2 Family Proteins: TQ treatment leads to an increased Bax/Bcl-2 ratio, which is a critical determinant for the induction of apoptosis.[7][8] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7][8]
-
Mitochondrial Membrane Potential Disruption: The altered Bax/Bcl-2 ratio contributes to the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8]
-
Caspase Activation: TQ triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, it has been shown to activate caspase-8, an initiator caspase in the extrinsic pathway, as well as caspase-9 (initiator) and caspase-3 (executioner) in the intrinsic pathway.[8]
-
PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.
Diagram: Thymoquinone-Induced Apoptosis Pathway
Caption: Thymoquinone induces apoptosis via both extrinsic and intrinsic pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, TQ can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying. The specific phase of cell cycle arrest can be cell-type dependent.[9]
-
G0/G1 Phase Arrest: In acute T-cell leukemia (Jurkat cells) and colorectal cancer cells, TQ has been shown to induce cell cycle arrest at the G0/G1 phase.[9] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p16 and a decrease in the expression of cyclin D1.[7]
-
G2/M Phase Arrest: In other cancer cell types, such as cholangiocarcinoma and certain breast cancer cell lines, TQ can cause an accumulation of cells in the G2/M phase.[9] This effect can be linked to increased expression of the tumor suppressor p53 and decreased levels of cyclin B1.[7]
Diagram: Experimental Workflow for Cell Cycle Analysis
Caption: A typical workflow for analyzing cell cycle distribution after TQ treatment.
Modulation of Key Signaling Pathways
The anticancer effects of TQ are underpinned by its ability to modulate a variety of intracellular signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: Thymoquinone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[5] TQ inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.[5]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. TQ can inhibit the PI3K/Akt/mTOR signaling cascade, which contributes to its pro-apoptotic and anti-proliferative effects in various cancers, including breast and bladder cancer.[5][10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. TQ has been observed to modulate the MAPK pathway, for instance, by reducing the phosphorylation of ERK1/2 in non-small cell lung cancer cells, thereby inhibiting their proliferation and migration.[5]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer and promotes cell survival and proliferation. TQ has been shown to inhibit STAT3 signaling, contributing to its anticancer activity.[10]
Diagram: Signaling Pathways Modulated by Thymoquinone
Caption: Thymoquinone inhibits multiple pro-survival and proliferative signaling pathways.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Thymoquinone (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
Following treatment, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of TQ concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
-
Procedure:
-
Culture and treat cells with Thymoquinone as described for the cell viability assay.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
-
Procedure:
-
Treat cells with Thymoquinone for the desired duration.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells and treat them with RNase A to prevent staining of RNA.
-
Stain the cells with a solution containing Propidium Iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting data is plotted as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
-
Conclusion and Future Directions
The in vitro evidence strongly supports the anticancer potential of Thymoquinone. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on its efficacy in combination with standard chemotherapeutic agents to explore potential synergistic effects and overcome drug resistance. Furthermore, the development of novel drug delivery systems could enhance the bioavailability and tumor-targeting of Thymoquinone, paving the way for its potential clinical application in cancer therapy.
References
- 1. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Apoptosis-Inducing Activities of Thymoquinone in Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets [jcpjournal.org]
- 10. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Antimicrobial Potential of Chlorogentisylquinone Remains Largely Unexplored
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antimicrobial properties of Chlorogentisylquinone. While its activity as a neutral sphingomyelinase inhibitor has been documented, specific data on its efficacy against bacterial and fungal pathogens is currently unavailable. This technical guide serves to highlight this knowledge gap and to propose a framework for future research based on the known antimicrobial activities of the broader quinone class of compounds.
This compound, a molecule isolated from a marine fungus, is primarily recognized for its potent inhibition of neutral sphingomyelinase, with a reported IC50 value of 1.2 microM.[1] However, its potential as an antimicrobial agent, a common characteristic of many quinone derivatives, has not been detailed in published research. This lack of data prevents a thorough analysis of its minimum inhibitory concentrations (MICs), mechanisms of action, and potential therapeutic applications in combating microbial infections.
The Antimicrobial Landscape of Quinones: A Proxy for Potential
Quinones and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3] Their mechanisms of action are diverse and can include the disruption of microbial cell membranes, inhibition of key enzymes, and interference with cellular processes such as protein synthesis.[2] Given that this compound belongs to this chemical class, it is plausible that it may also exhibit antimicrobial activities.
Proposed Avenues for Future Research
To elucidate the antimicrobial potential of this compound, a systematic investigation is required. The following experimental workflow is proposed as a starting point for researchers in microbiology and drug development.
Caption: Proposed workflow for evaluating the antimicrobial properties of this compound.
Detailed Methodologies for Key Experiments
Should future research be undertaken, the following standard protocols for antimicrobial susceptibility testing are recommended.
Table 1: Experimental Protocols for Antimicrobial Activity Assessment
| Experiment | Detailed Methodology |
| Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) | 1. A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).2. A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is added to each well.3. Positive (microorganism without compound) and negative (broth only) controls are included.4. The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).5. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. |
| Disk Diffusion Assay | 1. A standardized inoculum of the test microorganism is uniformly spread onto an agar plate.2. Sterile filter paper disks impregnated with a known concentration of this compound are placed on the agar surface.3. The plate is incubated under appropriate conditions.4. The diameter of the zone of inhibition (the area of no microbial growth) around the disk is measured to qualitatively assess antimicrobial activity. |
Anticipated Signaling Pathways and Mechanisms
Based on the known mechanisms of other quinone-based antimicrobials, several potential signaling pathways and cellular targets in microorganisms could be affected by this compound.
Caption: Hypothetical mechanisms of antimicrobial action for this compound based on related compounds.
Conclusion
While this compound presents an interesting molecular structure and has demonstrated specific enzymatic inhibition, its role as an antimicrobial agent remains an open question. The information presented in this guide is intended to underscore the absence of specific data and to provide a scientifically grounded roadmap for future investigations. The exploration of its potential antibacterial and antifungal properties could unveil a novel therapeutic agent, contributing to the much-needed arsenal against infectious diseases. Researchers are encouraged to undertake the outlined experimental protocols to fill this critical knowledge gap.
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Chlorogentisylquinone: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chlorogentisylquinone
This compound, with the molecular formula C₇H₅ClO₃, is a halogenated quinone derivative. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure. The presence of the electron-withdrawing chlorine atom and the quinone moiety suggests that this compound may possess interesting electronic properties and biological activities. Understanding its solubility is a critical first step in unlocking its potential for applications in medicinal chemistry and materials science.
Factors Influencing Quinone Solubility in Organic Solvents
The solubility of a compound is governed by the principle of "like dissolves like." For quinones, several factors come into play:
-
Polarity: The polarity of both the quinone and the solvent is the most significant factor. The carbonyl groups of the quinone ring introduce polarity, while the rest of the carbon framework is nonpolar. The overall polarity of a quinone derivative is influenced by its substituents.
-
Substituent Groups: The nature of the substituent groups on the quinone ring can dramatically alter its solubility. Hydrophilic groups like hydroxyl (–OH) and carboxyl (–COOH) can increase solubility in polar solvents, while hydrophobic groups like alkyl chains will enhance solubility in nonpolar solvents.[1]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence the solubility of quinones that have hydrogen bond-accepting carbonyl groups or hydrogen bond-donating hydroxyl groups.
-
Molecular Size and Shape: Generally, larger molecules and those with more symmetrical structures tend to have lower solubility due to stronger crystal lattice energies.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.
Experimental Protocols for Determining Solubility
Several methods can be employed to determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of available compound, and the available analytical instrumentation.
Gravimetric Method
This is a classical and straightforward method for determining solubility.[2]
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid solvent evaporation and temperature changes during this step.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.
-
Quantification: The container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved this compound. The solubility is then expressed in terms of g/L or mol/L.
Spectroscopic Method (UV-Vis)
This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis region.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Dilution and Measurement: After phase separation, a small, accurately measured volume of the saturated supernatant is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and sensitive method for determining solubility, especially for complex mixtures or when only small amounts of the compound are available.
Methodology:
-
Calibration: A calibration curve is generated by injecting known concentrations of this compound into the HPLC system and plotting the peak area against concentration.
-
Saturated Solution Preparation: A saturated solution is prepared and equilibrated as previously described.
-
Sample Analysis: After separating the undissolved solid, the saturated solution is filtered (using a syringe filter compatible with the solvent) and then injected into the HPLC system.
-
Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.
Data Presentation: Solubility of Structurally Related Compounds
While specific data for this compound is unavailable, the following table presents solubility data for hydroquinone, a structurally related compound, in various organic solvents to provide a comparative context.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) | Reference |
| Hydroquinone | Water | 25 | 7.0 | ~0.64 | [3] |
| Hydroquinone | Ethanol | 25 | 34.0 | ~2.65 | [3] |
| Hydroquinone | Acetone | 25 | 17.0 | ~1.95 | [3] |
| Hydroquinone | Dichloromethane | 25 | - | 0.00568 | [4] |
| Hydroquinone | Chloroform | 25 | - | 0.00278 | [4] |
| Hydroquinone | Carbon Tetrachloride | 25 | - | 0.00032 | [4] |
Note: Molar solubility values are approximated and can vary with the density of the saturated solution.
Potential Biological Activities and Signaling Pathways
Quinones are a well-known class of bioactive molecules with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The reactivity of the quinone moiety, particularly its ability to undergo redox cycling and participate in Michael addition reactions, is central to its biological effects.
Based on the general behavior of bioactive quinones, this compound could potentially be involved in signaling pathways related to:
-
Oxidative Stress Response: Quinones can generate reactive oxygen species (ROS) through redox cycling, which can modulate signaling pathways sensitive to oxidative stress, such as the Nrf2-Keap1 pathway. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.
-
Inflammation: Some quinones can inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines.
-
Apoptosis: By inducing oxidative stress or by directly interacting with cellular macromolecules, quinones can trigger programmed cell death (apoptosis) in cancer cells, often involving the activation of caspase cascades.
Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Hypothetical Signaling Pathway for a Bioactive Quinone
Caption: A hypothetical signaling pathway for this compound's potential bioactivity.
References
An In-depth Technical Guide to Early-Stage Research on Chlorogentisylquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogentisylquinone, a naturally occurring gentisylquinone derivative isolated from a marine fungus, has emerged as a potent inhibitor of neutral sphingomyelinase (nSMase). This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide, a bioactive lipid involved in apoptosis, cell cycle arrest, and inflammation. The inhibitory action of this compound on nSMase positions it and its derivatives as promising candidates for further investigation in the context of diseases characterized by dysregulated sphingolipid metabolism, such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the early-stage research on this compound derivatives, including their biological activity, proposed synthetic pathways, and detailed experimental protocols for their study.
Core Concepts and Biological Activity
This compound was first identified as a new inhibitor of neutral sphingomyelinase activity, purified from the culture broth of the marine fungal strain FOM-8108.[1] Its structure was elucidated through extensive spectroscopic analysis. The primary biological activity of this compound is the inhibition of neutral sphingomyelinase, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. This inhibitory activity is the foundation for the therapeutic potential of its derivatives.
Quantitative Data on Bioactivity
The bioactivity of this compound and related quinone derivatives is summarized in the table below. This data highlights the potency and potential therapeutic applications of this class of compounds.
| Compound | Target/Assay | Cell Line/System | IC50 / GI50 | Reference |
| This compound | Neutral Sphingomyelinase | Rat brain membranes | 1.2 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the study of this compound and its derivatives.
Proposed Synthetic Pathway for this compound
While a definitive synthetic route for this compound has not been published, a plausible pathway can be proposed based on established organic chemistry principles for the synthesis of substituted quinones. This proposed pathway starts from the commercially available gentisic acid.
Step 1: Chlorination of Gentisic Acid
The introduction of a chlorine atom to the gentisic acid backbone is a critical step. This can be achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The reaction would likely be carried out in an inert solvent.
-
Reagents: Gentisic acid, sulfuryl chloride, inert solvent (e.g., dichloromethane or glacial acetic acid).
-
Procedure:
-
Dissolve gentisic acid in the chosen solvent.
-
Slowly add sulfuryl chloride to the solution at a controlled temperature, likely room temperature or below, to manage the exothermic reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the chlorinated gentisic acid intermediate using column chromatography.
-
Step 2: Oxidative Decarboxylation
The final step involves the conversion of the chlorinated gentisic acid intermediate to the corresponding quinone. This can be achieved through an oxidative decarboxylation reaction.
-
Reagents: Chlorinated gentisic acid intermediate, a suitable oxidizing agent (e.g., sodium hypochlorite in an alkaline solution).[2]
-
Procedure:
-
Dissolve the chlorinated gentisic acid in an appropriate solvent.
-
Add the oxidizing agent and stir the reaction at room temperature.
-
Monitor the formation of the quinone product by TLC.
-
Once the reaction is complete, extract the product with an organic solvent and purify it using column chromatography.
-
References
Methodological & Application
Application Notes and Protocols for the Extraction of Chlorogentisylquinone from Fungal Culture Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of chlorogentisylquinone, a bioactive quinone, from fungal culture broth. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation of this and similar secondary metabolites for further study and development.
Introduction
This compound is a natural product of fungal origin that has garnered interest for its biological activities. As a member of the quinone class of compounds, it is part of a large family of secondary metabolites known for their diverse pharmacological properties.[1] The primary source of this compound identified to date is the marine-derived fungus Phoma sp. FOM-8108.[2][3] Successful isolation of this compound is a critical first step for comprehensive biological evaluation, mechanism of action studies, and potential therapeutic development.
This document outlines the key stages of production and purification, including fungal fermentation, solvent extraction, and chromatographic separation.
Fungal Strain and Fermentation
The production of this compound is intrinsically linked to the specific fungal strain and the culture conditions employed.
Producing Organism: Phoma sp. FOM-8108, a marine-derived fungus.[2][3]
Critical Fermentation Parameter: The presence of seawater in the fermentation medium is essential for the production of this compound. Optimal production has been observed in media containing a high concentration of seawater, typically between 75% and 100%.[3]
Protocol 1: Fungal Fermentation for this compound Production
This protocol is based on general fermentation practices for Phoma species and the specific requirement of seawater for this compound production.
Materials:
-
Petri dish with a mature culture of Phoma sp. FOM-8108 on a suitable agar medium.
-
Seed culture medium (e.g., Potato Dextrose Broth with 75-100% sterile seawater).
-
Production culture medium (a proposed synthetic medium is provided in Table 1, supplemented with 75-100% sterile seawater).
-
Sterile flasks, incubator shaker.
Procedure:
-
Inoculum Preparation: Aseptically transfer a few agar plugs (approximately 6 mm in diameter) from a mature plate culture of Phoma sp. FOM-8108 into a flask containing the seed culture medium.
-
Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 120 rpm for 5-7 days.
-
Production Culture Inoculation: Transfer the seed culture to the production fermentation medium at a suitable inoculation ratio (e.g., 5-10% v/v).
-
Production Fermentation: Incubate the production culture under the same conditions as the seed culture (28°C, 120 rpm) for a duration determined by preliminary time-course studies to ascertain the peak production of this compound.
Table 1: Proposed Synthetic Fermentation Medium for Phoma sp.
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Peptone | 10.0 |
| Yeast Extract | 7.5 |
| (NH₄)₂SO₄ | 2.0 |
| FeSO₄·7H₂O | 1.0 |
| MnSO₄·H₂O | 1.0 |
| MgSO₄ | 0.5 |
| Solvent | 75-100% Seawater |
Note: This medium composition is based on a successful medium for another Phoma species and should be optimized for Phoma sp. FOM-8108 and this compound production.
Extraction and Purification of this compound
The purification of this compound from the culture broth involves a multi-step process combining solvent extraction and column chromatography.[2]
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Protocol 2: Solvent Extraction of Crude this compound
This protocol describes the initial extraction of this compound from the fungal culture broth.
Materials:
-
Harvested fungal culture broth.
-
Ethyl acetate (or other suitable organic solvent of medium polarity).
-
Separatory funnel.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
Procedure:
-
Broth Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation. The supernatant (culture filtrate) contains the secreted this compound.
-
Liquid-Liquid Extraction:
-
Transfer the culture filtrate to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (top) will contain the extracted compounds.
-
Drain the aqueous layer (bottom) and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to ensure complete extraction.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.
-
Filter to remove the sodium sulfate.
-
Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.
-
Table 2: Solvent Extraction Parameters (Hypothetical Quantitative Data)
| Parameter | Value |
| Starting Culture Volume | 10 L |
| Extraction Solvent | Ethyl Acetate |
| Solvent to Broth Ratio | 1:1 (v/v) |
| Number of Extractions | 3 |
| Result | |
| Crude Extract Yield | 1.5 g (example value) |
Protocol 3: Silica Gel Column Chromatography
This step serves to separate the components of the crude extract based on their polarity.
Materials:
-
Crude extract from Protocol 2.
-
Silica gel (e.g., 60 Å, 70-230 mesh).
-
Chromatography column.
-
Solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Fraction collector or collection tubes.
-
TLC plates and developing chamber for monitoring fractions.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient is provided in Table 3.
-
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the compound of interest.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator.
Table 3: Illustrative Silica Gel Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Column Dimensions | 2.0 cm (ID) x 30 cm (L) (example) |
| Mobile Phase Gradient | Hexane -> Hexane:Ethyl Acetate (9:1 -> 1:1 -> 0:1) |
| Result | |
| Partially Purified Yield | 250 mg (example value) |
Protocol 4: Sephadex LH-20 Column Chromatography
This final purification step separates molecules based on size and polarity, yielding pure this compound.
Materials:
-
Partially purified extract from Protocol 3.
-
Sephadex LH-20 resin.
-
Chromatography column.
-
Elution solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Fraction collector or collection tubes.
-
Analytical method for purity assessment (e.g., HPLC).
Procedure:
-
Resin Swelling and Column Packing: Swell the Sephadex LH-20 resin in the chosen elution solvent for at least 3 hours. Pack the column with the swollen resin.
-
Sample Loading: Dissolve the partially purified extract in a small volume of the elution solvent and carefully load it onto the column.
-
Isocratic Elution: Elute the sample with the same solvent used for swelling and packing the resin.
-
Fraction Collection and Analysis: Collect fractions and analyze their purity using a suitable method like HPLC. Pool the fractions containing pure this compound.
-
Final Product: Evaporate the solvent from the pooled pure fractions to obtain the final product.
Table 4: Sephadex LH-20 Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Sephadex LH-20 |
| Elution Solvent | Methanol |
| Result | |
| Final Yield of Pure Compound | 50 mg (example value) |
| Purity (by HPLC) | >95% (example value) |
Data Summary and Comparison
The following table provides a hypothetical summary of the quantitative data from the extraction and purification process. Actual yields will vary depending on the fermentation efficiency and the precise execution of the protocols.
Table 5: Summary of a Hypothetical this compound Extraction
| Purification Step | Starting Material (g) | Product Yield (g) | Purity (%) |
| Solvent Extraction | 10 L Culture Broth | 1.5 | ~10 |
| Silica Gel Chromatography | 1.5 | 0.25 | ~60 |
| Sephadex LH-20 Chromatography | 0.25 | 0.05 | >95 |
Signaling Pathway (Hypothetical)
While the specific signaling pathways leading to this compound biosynthesis in Phoma sp. are not elucidated, a general representation of a secondary metabolite biosynthesis pathway is provided below. Environmental cues, such as the presence of seawater, likely trigger a signaling cascade that activates the expression of the biosynthetic gene cluster responsible for producing this compound.
Caption: Hypothetical signaling pathway for this compound biosynthesis.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not derived from a single, comprehensive experimental study. Researchers should perform their own optimizations to achieve the best results. The proposed fermentation medium is based on literature for a related species and may require adjustment.
References
Application Notes and Protocols for the Purification of Chlorogentisylquinone using Silica Gel Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogentisylquinone is a bioactive compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Effective purification is a critical step in its isolation and characterization. Silica gel chromatography is a widely employed, cost-effective, and scalable technique for the purification of moderately polar compounds like quinones and polyphenols from complex mixtures such as crude plant extracts or reaction products.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, including recommendations for solvent systems, column preparation, and fraction analysis.
Principle of Separation
Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluting solvent).[1][2] Silica gel is a polar adsorbent. Non-polar compounds have a lower affinity for the silica gel and will elute faster with a non-polar mobile phase. Conversely, polar compounds will adsorb more strongly to the silica gel and require a more polar mobile phase to be eluted. By gradually increasing the polarity of the mobile phase (gradient elution), a mixture of compounds can be separated based on their polarity.
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica gel (60-120 mesh or 200-300 mesh for flash chromatography).
-
Mobile Phase Solvents:
-
n-Hexane (non-polar)
-
Dichloromethane (DCM) (moderately polar)
-
Ethyl acetate (EtOAc) (polar)
-
Methanol (MeOH) (highly polar)
-
All solvents should be of analytical or HPLC grade.
-
-
Apparatus:
-
Glass chromatography column with a stopcock.
-
Separatory funnel (for solvent reservoir).
-
Collection tubes or flasks.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
TLC developing chamber.
-
UV lamp (254 nm and 365 nm).
-
Rotary evaporator.
-
Beakers, flasks, and other standard laboratory glassware.
-
Protocol 1: Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will allow for the visualization of the separation and the determination of the retention factor (Rf) of the target compound.
-
Sample Preparation: Dissolve a small amount of the crude extract or reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Solvent System Evaluation: Prepare different solvent systems with varying polarities. Based on literature for similar compounds like quinones and polyphenols, good starting points include mixtures of a non-polar solvent and a moderately polar solvent.[4][5]
-
System A: n-Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v)
-
System B: Dichloromethane:Methanol (e.g., 9.8:0.2, 9.5:0.5, 9:1 v/v)
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.
-
Visualization: After development, dry the TLC plate and visualize the separated spots under a UV lamp (254 nm and 365 nm). Staining with a suitable reagent (e.g., potassium permanganate or iodine) can also be used.
-
Rf Calculation: Calculate the Rf value for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The ideal solvent system for column chromatography will provide an Rf value for the target compound in the range of 0.2-0.4.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand, ensuring the column does not run dry.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Dry Loading: For samples not readily soluble in the initial mobile phase, pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent system identified in the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). This allows for the separation of compounds with a wide range of polarities.
-
Collect the eluate in fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the fractions that show a single spot corresponding to the Rf of the target compound.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: TLC Analysis of Crude this compound Extract
| Solvent System (v/v) | Rf of this compound | Observations |
| n-Hexane:EtOAc (8:2) | 0.35 | Good separation from impurities |
| DCM:MeOH (9.5:0.5) | 0.40 | Clear spot, some tailing |
| Chloroform:Methanol (10:1) | 0.50 | Less separation from polar impurities |
Table 2: Column Chromatography Elution Profile
| Fraction No. | Elution Solvent (v/v) | Volume (mL) | TLC Analysis (Rf of spots) |
| 1-10 | n-Hexane:EtOAc (9:1) | 100 | 0.8, 0.9 (non-polar impurities) |
| 11-25 | n-Hexane:EtOAc (8:2) | 150 | 0.35 (this compound) |
| 26-40 | n-Hexane:EtOAc (7:3) | 150 | 0.1, 0.2 (polar impurities) |
Table 3: Purification Summary
| Parameter | Value |
| Mass of Crude Sample | (e.g., 5.0 g) |
| Mass of Purified this compound | (e.g., 0.8 g) |
| Yield (%) | (e.g., 16%) |
| Purity (by HPLC or other analytical method) | (e.g., >95%) |
Considerations for Quinone Stability
Quinones can be sensitive to light and heat, which may lead to degradation.[6][7] It is advisable to protect the sample from direct light during the purification process and to avoid excessive heating during solvent evaporation.
Visualization of the Experimental Workflow
Caption: Workflow for this compound Purification.
Conclusion
Silica gel chromatography is a robust and adaptable method for the purification of this compound. By systematically developing the solvent system using TLC and carefully performing the column chromatography as outlined in this protocol, researchers can achieve high purity of the target compound. The provided templates for data recording will aid in the documentation and reproducibility of the purification process.
References
- 1. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Chlorogentisylquinone using Sephadex LH-20 Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogentisylquinone is a quinone of interest that has been identified as a neutral sphingomyelinase inhibitor, originally isolated from a marine fungus. Its purification can be effectively achieved through a multi-step process involving solvent extraction, silica gel chromatography, and a final polishing step using Sephadex LH-20 chromatography. Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium that is well-suited for the separation of small biomolecules like quinones and other phenolic compounds in organic or aqueous-organic solvents. This document provides a detailed protocol for the isolation of this compound using Sephadex LH-20, compiled from established methodologies for quinone and phenolic compound purification.
Principle of Separation
Sephadex LH-20 is a lipophilic, cross-linked dextran gel that has been hydroxypropylated to give it both hydrophilic and lipophilic properties. This dual nature allows for two primary modes of separation:
-
Size-Exclusion (Gel Filtration): In polar solvents, larger molecules that are excluded from the gel pores elute first, while smaller molecules that can penetrate the pores have a longer retention time and elute later.
-
Partition Chromatography: In less polar or mixed solvent systems, the separation is also influenced by the partitioning of the solute between the stationary gel phase and the mobile phase. Aromatic and hydrophobic compounds, like quinones, can exhibit adsorptive effects, leading to enhanced separation.
The choice of mobile phase is critical in determining the dominant separation mechanism and achieving optimal resolution. For compounds like this compound, a polar organic solvent such as methanol or ethanol, or a mixture with water, is typically effective.
Experimental Protocols
This section outlines a comprehensive, step-by-step protocol for the isolation of this compound using Sephadex LH-20 column chromatography. This protocol is based on established methods for the purification of similar compounds.
Materials and Equipment
-
Sephadex LH-20 resin
-
Chromatography column (glass or solvent-resistant plastic)
-
Peristaltic pump or gravity feed setup
-
Fraction collector
-
UV-Vis spectrophotometer or HPLC with a UV detector
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Deionized water
-
Glassware (beakers, flasks, etc.)
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
Column Packing and Equilibration
-
Slurry Preparation: Weigh the required amount of dry Sephadex LH-20 powder. For every 1 gram of dry powder, add approximately 4-5 mL of the chosen mobile phase (e.g., 100% methanol). Allow the gel to swell for at least 3 hours at room temperature, or as recommended by the manufacturer. Gently swirl the slurry periodically to ensure even swelling. Do not use a magnetic stirrer as it can fracture the beads.
-
Column Packing: Ensure the column is clean and vertically mounted. Pour the slurry into the column in a single, continuous motion to minimize the introduction of air bubbles. Allow the gel to settle.
-
Bed Consolidation: Open the column outlet and allow the mobile phase to drain, but do not let the gel bed run dry. This will help to pack the bed. Once a stable bed height is achieved, close the outlet.
-
Equilibration: Connect the column to a pump or gravity feed system and begin flowing the mobile phase through the column at the desired flow rate. Equilibrate the column with at least 2-3 column volumes of the mobile phase until a stable baseline is observed on the UV detector.
Sample Preparation and Application
-
Sample Source: This protocol assumes a pre-purified sample of this compound, for instance, a fraction obtained from silica gel chromatography of a crude fungal extract.
-
Dissolution: Dissolve the dried, pre-purified extract containing this compound in a minimal amount of the mobile phase.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Loading: Carefully apply the filtered sample to the top of the equilibrated Sephadex LH-20 column. Allow the sample to enter the gel bed completely before adding more mobile phase.
Elution and Fraction Collection
-
Elution: Begin eluting the column with the mobile phase at a consistent flow rate. A lower flow rate generally results in better resolution.
-
Monitoring: Monitor the column effluent using a UV detector. Based on the known UV-Vis absorption spectra of benzoquinones, a primary monitoring wavelength of around 270-290 nm is recommended. A secondary wavelength in the visible range (e.g., 430-450 nm) can also be used, as many quinones have a faint color.
-
Fraction Collection: Collect fractions of a defined volume using a fraction collector. The size of the fractions will depend on the column dimensions and the expected separation.
Analysis of Fractions
-
Purity Assessment: Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Pool the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified compound.
Data Presentation
The following table provides representative quantitative data for the purification of a phenolic compound using Sephadex LH-20 chromatography with an ethanol-water mobile phase. While this data is not for this compound specifically, it serves as a practical example of the expected outcomes of such a purification step.
| Parameter | Value |
| Column Dimensions | 2.5 cm x 50 cm |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase | 70% Ethanol in Water |
| Flow Rate | 1.0 mL/min |
| Sample Load | 500 mg of pre-purified extract |
| Elution Volume of Target Fraction | 150 - 200 mL |
| Initial Purity | ~60% |
| Final Purity | >95% |
| Recovery | ~70% |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Sephadex LH-20 Separation Principles
Caption: Separation principles of Sephadex LH-20 chromatography.
Application Notes and Protocols: Neutral Sphingomyelinase Inhibition Assay Using Chlorogentisylquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral sphingomyelinase (nSMase) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[1] Ceramide, a bioactive lipid, is a critical second messenger involved in a multitude of cellular processes, including apoptosis, cell growth arrest, differentiation, and inflammation.[1] Dysregulation of nSMase activity has been implicated in the pathophysiology of numerous diseases, such as cancer, Alzheimer's disease, and cardiometabolic disorders, making it a compelling target for therapeutic intervention.[1][2] The development of potent and specific nSMase inhibitors is therefore of significant interest in drug discovery.
Chlorogentisylquinone, a novel compound isolated from a marine fungus, has been identified as a potent inhibitor of neutral sphingomyelinase.[3] This application note provides a detailed protocol for determining the inhibitory activity of this compound and other compounds against nSMase using a sensitive fluorescence-based assay.
Principle of the Assay
The neutral sphingomyelinase inhibition assay is based on a coupled enzymatic reaction that results in the generation of a highly fluorescent product. In the presence of nSMase, the substrate sphingomyelin is hydrolyzed to phosphocholine and ceramide. Subsequently, alkaline phosphatase hydrolyzes phosphocholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe, such as Amplex Red, to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the nSMase activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence compared to a control without the inhibitor.
Signaling Pathway and Experimental Workflow
Caption: Neutral sphingomyelinase (nSMase) signaling pathway.
Caption: Experimental workflow for the nSMase inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant human neutral sphingomyelinase (nSMase2)
-
Substrate: Sphingomyelin
-
Inhibitor: this compound (MW: 172.57 g/mol )
-
Detection Reagents:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
-
Buffer: Tris-HCl buffer (pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplate: 96-well, black, flat-bottom plate
Experimental Protocol
This protocol is adapted from established fluorescence-based nSMase assays and is suitable for determining the inhibitory potential of this compound.
1. Preparation of Reagents:
-
nSMase Enzyme Solution: Prepare a stock solution of nSMase in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Sphingomyelin Substrate Solution: Prepare a stock solution of sphingomyelin in a suitable solvent (e.g., chloroform/methanol mixture) and then dilute it in the assay buffer to the desired final concentration. Sonication may be required to ensure a homogenous suspension.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Detection Reagent Mix: Prepare a fresh mixture of Amplex Red, HRP, choline oxidase, and alkaline phosphatase in the assay buffer according to the manufacturer's instructions.
2. Assay Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in DMSO. Then, dilute these solutions in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1%.
-
Enzyme and Inhibitor Incubation:
-
To each well of a 96-well plate, add the nSMase enzyme solution.
-
Add the diluted this compound solutions to the respective wells.
-
For the positive control (100% activity), add assay buffer with the same final DMSO concentration instead of the inhibitor.
-
For the negative control (background), add assay buffer without the nSMase enzyme.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the sphingomyelin substrate solution and the detection reagent mix to all wells to initiate the enzymatic reaction.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear phase.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at approximately 590 nm.
3. Data Analysis:
-
Subtract Background: Subtract the average fluorescence of the negative control wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100
-
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Quantitative Data
The inhibitory potency of this compound can be compared to other known nSMase inhibitors.
| Inhibitor | Target(s) | IC₅₀ Value (µM) | Notes |
| This compound | nSMase | 1.2[3] | Novel inhibitor isolated from a marine fungus. |
| GW4869 | nSMase2 | 1[2] | A commonly used, non-competitive inhibitor. |
| PDDC | nSMase2 | 0.3[2] | Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate. |
| DPTIP | nSMase2 | 0.03[4] | 2,6-dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)-phenol. |
| Cambinol | nSMase2 | 7[2] | A non-competitive inhibitor. |
Troubleshooting
-
High Background Fluorescence:
-
Ensure the Amplex Red reagent is protected from light.
-
Check for contamination in the reagents or buffer.
-
-
Low Signal-to-Noise Ratio:
-
Optimize the enzyme concentration.
-
Increase the incubation time, ensuring the reaction remains in the linear phase.
-
-
Inconsistent Results:
-
Ensure proper mixing of reagents in the wells.
-
Check for pipetting accuracy.
-
Ensure consistent DMSO concentration across all wells.
-
Conclusion
This application note provides a comprehensive guide for utilizing this compound in a neutral sphingomyelinase inhibition assay. The detailed protocol and comparative data will be valuable for researchers investigating the role of nSMase in various diseases and for the discovery and characterization of novel nSMase inhibitors. The fluorescence-based assay described is sensitive, robust, and amenable to high-throughput screening, making it a powerful tool in drug development.
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorogentisylquinone, a quinone-containing compound, holds potential as a therapeutic agent.[1][2] Assessing its cytotoxic effects is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for evaluating cell viability and cytotoxicity.[3][4] This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[6]
These application notes provide a comprehensive protocol for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Principle of the MTT Assay
The MTT assay is predicated on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[7] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[5][8] The resulting intracellular formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization agent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to be quantified spectrophotometrically.[9][10] The absorbance of the solubilized formazan solution, measured at a wavelength between 550 and 600 nm, is directly proportional to the number of living cells. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.
Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound using the MTT assay is depicted below. This process involves cell seeding, treatment with the compound, incubation with MTT, solubilization of formazan, and absorbance reading.
Figure 1. Experimental workflow for MTT cytotoxicity assay.
Potential Signaling Pathway for Quinone-Induced Cytotoxicity
Quinone compounds can induce cytotoxicity through various mechanisms, often involving the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[2] The diagram below illustrates a potential signaling cascade initiated by this compound.
Figure 2. Potential signaling pathway of quinone-induced cytotoxicity.
Detailed Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials and Reagents
-
Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7, HeLa, A549).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[4] Filter-sterilize and store at -20°C, protected from light.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[8][10]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Inverted microscope.
-
Multichannel pipette.
-
Assay Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Determine the optimal cell seeding density by performing a cell titration curve to ensure a linear relationship between cell number and absorbance. A typical starting range is 1,000 to 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells in triplicate.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Blank Control: Wells containing medium only (for background absorbance subtraction).
-
Compound Control: Wells with the highest concentration of this compound in medium without cells to check for direct reduction of MTT by the compound.[8]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7][8]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple intracellular precipitates under a microscope.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[8]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Presentation and Analysis
Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
Data Summary Table
Summarize the quantitative data in a structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Untreated Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] |
| [Concentration 4] | [Insert Value] | [Insert Value] |
| [Concentration 5] | [Insert Value] | [Insert Value] |
| Vehicle Control | [Insert Value] | [Insert Value] |
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value can then be determined from this curve using non-linear regression analysis.[11]
Troubleshooting and Considerations
-
Interference from Colored Compounds: Since quinones can be colored, it is crucial to include a compound control (compound in media without cells) to check for any intrinsic absorbance or direct reduction of MTT by this compound.[8]
-
Incomplete Solubilization of Formazan: Ensure sufficient volume of the solubilization solvent and adequate mixing to completely dissolve the formazan crystals.[8] Inconsistent solubilization can lead to high variability in results.
-
MTT Toxicity: Prolonged incubation with MTT can be toxic to cells. Optimize the MTT incubation time for each cell line.[8]
-
Cell Density: The optimal cell seeding density is critical for accurate results. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a non-linear response.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed cytotoxic effects.[12]
References
- 1. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 2. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Chlorogentisylquinone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogentisylquinone is a naturally derived compound that has garnered interest for its biological activities, including its role as an inhibitor of neutral sphingomyelinase (nSMase) and its cytotoxic effects on cancer cell lines.[1][2] These properties make it a valuable tool for research in areas such as signal transduction, cancer biology, and drug discovery. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including methodologies for assessing its cytotoxic effects and investigating its mechanism of action.
Physicochemical Properties and Stock Solution Preparation
This compound is a hydrophobic molecule, soluble in organic solvents such as methanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water and hexane.[1] For cell culture applications, preparing a concentrated stock solution in a cell-culture compatible solvent is essential.
Table 1: Properties of this compound
| Property | Value/Description | Reference |
| Molecular Weight | 171.99 g/mol | [1] |
| Solubility | Soluble in Methanol, Acetone, Ethyl Acetate, Chloroform. Insoluble in Water, Hexane. | [1] |
| Biological Activity | Neutral Sphingomyelinase (nSMase) Inhibitor, Cytotoxic | [1][2] |
| IC50 (nSMase) | 1.2 µM (in rat brain membranes) | [1][2] |
| IC50 (P388 cells) | 7.6 µM | [1] |
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assays
To evaluate the cytotoxic effects of this compound on cultured cells, colorimetric assays such as the MTT and LDH assays are commonly employed. The P388 murine leukemia cell line is a known sensitive model for this compound.[1]
Experimental Workflow for Cytotoxicity Assessment
References
Determining the IC50 Value of Chlorogentisylquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogentisylquinone is a naturally occurring compound that has demonstrated notable biological activities, including the inhibition of neutral sphingomyelinase (nSMase) and cytotoxic effects against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This document provides detailed application notes and protocols for determining the IC50 value of this compound for its nSMase inhibitory and cytotoxic activities.
Introduction
This compound has been identified as an inhibitor of neutral sphingomyelinase (nSMase) with an IC50 value of 1.2 µM and has shown cytotoxicity against P388 cells with an IC50 value of 7.6 µM.[1] Understanding the precise protocols to replicate and validate these findings is crucial for further research and drug development. These application notes provide the necessary experimental details for researchers to conduct these IC50 determinations accurately.
Data Presentation
The following table summarizes the reported IC50 values for this compound.
| Biological Activity | Target/Cell Line | IC50 Value (µM) |
| Neutral Sphingomyelinase Inhibition | Rat Brain Membranes | 1.2 |
| Cytotoxicity | P388 Cells | 7.6 |
Experimental Protocols
Determination of IC50 for Neutral Sphingomyelinase (nSMase) Inhibition
This protocol is adapted from established methods for measuring nSMase activity using radiolabeled substrate and rat brain membranes as the enzyme source.
Materials:
-
This compound
-
Rat brain microsomes (prepared from fresh rat brains)
-
[¹⁴C]Sphingomyelin
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
Bovine serum albumin (BSA)
-
Chloroform/Methanol (2:1, v/v)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath
Protocol:
-
Preparation of Rat Brain Microsomes:
-
Homogenize fresh rat brains in ice-cold buffer (e.g., 0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
nSMase Inhibition Assay:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA, and an appropriate amount of rat brain microsomes (e.g., 20-50 µg of protein).
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the reaction mixture. Include a solvent control (DMSO alone).
-
Pre-incubate the reaction mixtures at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding [¹⁴C]sphingomyelin (e.g., 0.1 µCi per reaction).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 1.5 ml of chloroform/methanol (2:1, v/v).
-
Vortex the tubes and centrifuge to separate the phases.
-
Transfer the upper aqueous phase, containing the radiolabeled phosphocholine product, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of nSMase inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determination of IC50 for Cytotoxicity against P388 Cells
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on the P388 murine leukemia cell line.
Materials:
-
This compound
-
P388 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Culture:
-
Maintain P388 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cytotoxicity Assay:
-
Seed P388 cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway and the experimental workflow for IC50 determination.
Caption: General experimental workflow for IC50 determination.
Caption: Simplified nSMase-mediated apoptosis signaling pathway.
References
Application Notes and Protocols for Lineweaver-Burk Plot Analysis of Chlorogentisylquinone Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogentisylquinone is a novel compound isolated from a marine fungus, identified as an inhibitor of neutral sphingomyelinase (nSMase).[1] Neutral sphingomyelinases are a family of enzymes that catalyze the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[1][2] The product of this reaction, ceramide, is a bioactive lipid that acts as a second messenger in a variety of cellular signaling pathways, regulating processes such as apoptosis, cell proliferation, and inflammation.[2][3] Given the central role of nSMase in these pathways, its inhibitors are of significant interest for therapeutic development.
Initial studies have determined the half-maximal inhibitory concentration (IC50) of this compound against neutral sphingomyelinase from rat brain membranes to be 1.2 µM.[1] To further characterize the inhibitory mechanism of this compound, a detailed kinetic analysis using the Lineweaver-Burk plot is essential. This document provides detailed application notes and protocols for conducting such an analysis.
Data Presentation
Effective analysis of enzyme inhibition requires the systematic collection and clear presentation of kinetic data. Below are tables summarizing the known inhibitory data for this compound and a representative dataset that would be generated from a kinetic study.
Table 1: Known Inhibitory Activity of this compound
| Inhibitor | Target Enzyme | Source | IC50 (µM) |
| This compound | Neutral Sphingomyelinase | Rat Brain Membranes | 1.2[1] |
Table 2: Representative Kinetic Data for nSMase Inhibition by this compound
This is a representative dataset to illustrate the expected results from a kinetic experiment. Actual experimental values will vary.
| Substrate (Sphingomyelin) Concentration [S] (µM) | 1/[S] (µM⁻¹) | Initial Velocity (V₀) without Inhibitor (nmol/min) | 1/V₀ without Inhibitor (nmol/min)⁻¹ | Initial Velocity (V₀) with 1.5 µM this compound (nmol/min) | 1/V₀ with 1.5 µM this compound (nmol/min)⁻¹ |
| 5 | 0.200 | 10.0 | 0.100 | 6.7 | 0.150 |
| 10 | 0.100 | 16.7 | 0.060 | 11.8 | 0.085 |
| 20 | 0.050 | 25.0 | 0.040 | 18.2 | 0.055 |
| 40 | 0.025 | 33.3 | 0.030 | 25.0 | 0.040 |
| 80 | 0.0125 | 40.0 | 0.025 | 30.8 | 0.0325 |
Experimental Protocols
Protocol 1: Neutral Sphingomyelinase (nSMase) Inhibition Assay
This protocol outlines the steps to determine the kinetic parameters of nSMase in the presence and absence of this compound.
Materials:
-
Purified or partially purified neutral sphingomyelinase
-
Sphingomyelin substrate solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)
-
Enzyme reaction stop solution (e.g., 0.1 M EDTA)
-
Detection reagent (e.g., Amplex Red Sphingomyelinase Assay Kit or similar)
-
Microplate reader
-
96-well microplates
-
Standard laboratory pipettes and consumables
Procedure:
-
Preparation of Reagents:
-
Prepare a series of sphingomyelin substrate dilutions in assay buffer at concentrations ranging from, for example, 5 µM to 80 µM.
-
Prepare a series of this compound dilutions in assay buffer from the stock solution. The final concentrations should bracket the known IC50 value (e.g., 0 µM, 0.5 µM, 1.0 µM, 1.5 µM, 2.0 µM).
-
Prepare the nSMase enzyme solution at a fixed concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the this compound solution (or solvent control), and the nSMase enzyme solution to each well.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the sphingomyelin substrate solution to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction mixture for a specific time during which the reaction is linear (e.g., 30 minutes) at the reaction temperature.
-
Stop the reaction by adding the stop solution.
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the signal intensity, after subtracting the background readings.
-
Plot the data using the Lineweaver-Burk method (1/V₀ vs. 1/[S]).
-
Visualizations
Lineweaver-Burk Plot Analysis
The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of enzyme kinetics. It is generated by plotting the reciprocal of the reaction velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This linearization of the Michaelis-Menten equation allows for the determination of key kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), and helps in elucidating the mechanism of enzyme inhibition.
Caption: Representative Lineweaver-Burk plot illustrating mixed-type inhibition.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for analyzing the inhibitory effect of this compound on neutral sphingomyelinase.
Caption: Experimental workflow for kinetic analysis.
Neutral Sphingomyelinase Signaling Pathway
Inhibition of neutral sphingomyelinase by this compound blocks the production of ceramide from sphingomyelin. Ceramide is a critical signaling molecule that can trigger downstream pathways leading to cellular responses like apoptosis.
Caption: Inhibition of the nSMase signaling pathway.
References
- 1. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinase: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian neutral sphingomyelinases: regulation and roles in cell signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dixon Plot Analysis of Chlorogentisylquinone Inhibition of Neutral Sphingomyelinase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorogentisylquinone is a novel inhibitor of neutral sphingomyelinase (nSMase), an enzyme pivotal in the sphingomyelin signaling pathway. By catalyzing the hydrolysis of sphingomyelin to ceramide, nSMase plays a crucial role in various cellular processes, including apoptosis, inflammation, and cell proliferation.[1][2][3][4] Understanding the kinetic properties of nSMase inhibition by this compound is essential for elucidating its mechanism of action and for the development of potential therapeutics. The Dixon plot is a powerful graphical method used in enzyme kinetics to determine the type of enzyme inhibition and the inhibitor constant (Kᵢ).[5][6][7] This plot analyzes the relationship between the reciprocal of the initial reaction velocity (1/v) and the inhibitor concentration ([I]) at different fixed substrate concentrations.[5] This document provides detailed application notes and protocols for performing a Dixon plot analysis for the inhibition of neutral sphingomyelinase by this compound.
Signaling Pathway
The sphingomyelin signaling pathway is initiated by the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine, a reaction catalyzed by sphingomyelinases (SMases).[1][3][4] Ceramide acts as a second messenger, triggering downstream signaling cascades that influence a variety of cellular responses. Neutral sphingomyelinase (nSMase) is a key enzyme in this pathway, and its activity is implicated in cellular stress responses and disease pathophysiology.[1][8]
References
- 1. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. cusabio.com [cusabio.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. fiveable.me [fiveable.me]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Chlorogentisylquinone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of Chlorogentisylquinone, a neutral sphingomyelinase inhibitor isolated from a marine fungus.[1] The following sections detail the necessary protocols for sample preparation, data acquisition, and interpretation of various NMR experiments crucial for confirming the chemical structure of this quinone-based natural product.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a bioactive secondary metabolite produced by the marine fungus Phoma sp. (strain FOM-8108).[1] Its structure, elucidated through a combination of spectroscopic techniques, revealed a chlorinated gentisylquinone scaffold. NMR spectroscopy is an indispensable tool for the unambiguous determination of such molecular structures.[1] Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the carbon framework, the number and types of protons and carbons, and the connectivity between atoms, ultimately leading to the complete structural assignment.
Experimental Protocols
Detailed methodologies for the key experiments required for the structural analysis of this compound are provided below. These protocols are based on standard practices for the analysis of natural products.
Isolation and Purification of this compound
The isolation of this compound from the culture broth of the marine fungus Phoma sp. FOM-8108 is a critical first step. A general protocol involves solvent extraction, followed by chromatographic purification.
Protocol:
-
Fermentation and Extraction: The fungal strain is cultured in a suitable broth medium. The culture broth is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the target compound. This typically includes:
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to remove smaller or larger impurities.[1]
-
-
Purity Assessment: The purity of the isolated this compound should be assessed by High-Performance Liquid Chromatography (HPLC) before NMR analysis.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Protocol:
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. The choice of solvent is critical and should dissolve the compound well while having minimal overlapping signals with the analyte. Common choices for quinone compounds include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
NMR Data Acquisition and Analysis
A combination of 1D and 2D NMR experiments is required for the complete structural elucidation of this compound. The following experiments are recommended:
-
1D NMR: ¹H NMR and ¹³C NMR (with DEPT).
-
2D NMR: COSY, HSQC, and HMBC.
¹H and ¹³C NMR Spectroscopy
¹H NMR: Provides information about the number of different types of protons in the molecule and their electronic environments. Integration of the signals reveals the relative number of protons, and splitting patterns (multiplicity) indicate neighboring protons.
¹³C NMR: Shows the number of different carbon atoms. The chemical shift values indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
| ... | ... | ... |
Note: The specific chemical shift and coupling constant values for this compound are not publicly available in the searched literature. This table serves as a template for organizing the experimental data once obtained.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing proton-proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms. This experiment is essential for assigning the proton signals to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different spin systems and identifying quaternary carbons.
Table 2: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δc) | HMBC Correlations (δc) |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
| ... | ... | ... | ... |
Note: This table is a template to be populated with the experimental 2D NMR correlation data for this compound.
Structural Elucidation Workflow and Logic
The structural elucidation of this compound is a stepwise process that integrates data from all the aforementioned NMR experiments. The logical workflow is depicted in the following diagram.
Signaling Pathway Context (Hypothetical)
This compound is an inhibitor of neutral sphingomyelinase (nSMase).[1] This enzyme plays a role in the sphingomyelin signaling pathway, which is involved in various cellular processes, including apoptosis and inflammation. By inhibiting nSMase, this compound can modulate these pathways. A simplified representation of this interaction is shown below.
Conclusion
The combination of 1D and 2D NMR spectroscopy techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The protocols and workflows outlined in these application notes offer a systematic approach for researchers and scientists in the field of natural product chemistry and drug development to confidently determine and verify molecular structures. Access to the specific NMR data from the original publication by Uchida et al. (2001) is essential for the complete application of these notes to this compound.
References
Application Note: Mass Spectrometry Analysis of Chlorogentisylquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogentisylquinone is a chlorinated quinone that has been identified as a neutral sphingomyelinase inhibitor, making it a compound of interest for research in cellular signaling and drug development.[1] Accurate and sensitive quantification of this compound in various biological and chemical matrices is crucial for pharmacokinetic studies, metabolism research, and mechanism of action investigations. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties
The chemical structure of this compound (2-chloro-6-(hydroxymethyl)-1,4-benzoquinone) is presented below. Its molecular formula is C7H5ClO3, with a monoisotopic mass of 172.57 Da.[2] The presence of a quinone ring, a chlorine atom, and a hydroxymethyl group dictates its chemical reactivity and fragmentation behavior in mass spectrometry.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under collision-induced dissociation (CID) is predicted to proceed through several characteristic pathways for chlorinated quinones and compounds with hydroxymethyl groups. In positive ion mode, the protonated molecule [M+H]+ is expected at m/z 173.58. Key fragmentation pathways likely include the neutral loss of water (H2O), carbon monoxide (CO), and the chlorine radical (Cl•), as well as cleavage of the hydroxymethyl group.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed fragmentation of this compound.
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using a standard LC-MS/MS system.
Sample Preparation
Given that this compound may be analyzed in various matrices such as culture broth[1] or biological fluids, a generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to remove interfering substances.
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18) or extraction solvent (e.g., ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
For liquid samples (e.g., plasma, cell culture media):
-
To 500 µL of the sample, add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial.
-
-
For solid samples (e.g., tissue homogenates):
-
Homogenize the sample in a suitable buffer.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute as described in step 1.5.
-
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
MS Parameters (Triple Quadrupole):
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions: The following table lists hypothetical MRM transitions for the quantification and confirmation of this compound. These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Example) | Use |
| This compound | 173.6 | 155.6 | 15 | Quantifier |
| This compound | 173.6 | 127.6 | 20 | Qualifier 1 |
| This compound | 173.6 | 145.6 | 18 | Qualifier 2 |
Data Presentation
The following tables represent the expected quantitative data from the analysis.
Table 1: Expected LC-MS/MS Parameters for this compound
| Compound | Retention Time (min) (Expected) | Precursor Ion (m/z) | Product Ions (m/z) (Quantifier/Qualifier) |
|---|
| this compound | ~3.5 | 173.6 | 155.6 / 127.6 |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Quantifier Ion) |
|---|---|
| 1 | 1,500 |
| 5 | 7,800 |
| 10 | 15,500 |
| 50 | 76,000 |
| 100 | 152,000 |
| 500 | 755,000 |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the analysis and a hypothetical signaling pathway involving this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
This application note provides a comprehensive, albeit hypothetical, protocol for the mass spectrometry analysis of this compound. The proposed LC-MS/MS method offers a framework for the sensitive and selective quantification of this compound. Researchers should optimize the sample preparation, liquid chromatography, and mass spectrometry parameters for their specific application and instrumentation to achieve the best results. The provided diagrams offer a visual representation of the experimental process and a potential biological context for the analysis.
References
Application Notes and Protocols for Chlorogentisylquinone: Long-Term Storage and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogentisylquinone is a quinone derivative, likely originating from the oxidation of a compound related to chlorogenic acid and gentisic acid. As a quinone, it is expected to be a reactive molecule with potential biological activities. This document provides detailed application notes and protocols for the long-term storage, stability assessment, and preliminary biological evaluation of this compound. The protocols are based on established methodologies for analogous compounds, such as chlorogenic acid quinones and other hydroxyquinones, due to the limited direct literature on this specific molecule.
Long-Term Storage and Stability
The stability of quinone-containing compounds is critical for maintaining their integrity and biological activity. Factors such as temperature, pH, light, and the presence of oxidizing or reducing agents can significantly impact their shelf-life.
Recommended Storage Conditions
For routine long-term storage, it is recommended to store solid this compound at -20°C or below in a tightly sealed container, protected from light and moisture. For solutions, prepare them fresh whenever possible. If short-term storage of a stock solution is necessary, store it at -80°C in a suitable solvent (e.g., DMSO, ethanol) at a high concentration to minimize degradation.
Stability Profile
A comprehensive stability study is essential to determine the shelf-life and optimal storage conditions for this compound. The following tables outline a proposed stability testing plan, with placeholder data to illustrate the expected outcomes.
Table 1: Long-Term Stability Study Protocol
| Storage Condition | Time Points | Container |
| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months | Amber glass vials |
| 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months | Amber glass vials |
| -20°C ± 5°C | 0, 6, 12, 24, 36 months | Amber glass vials |
Table 2: Accelerated Stability Study Protocol
| Storage Condition | Time Points | Container |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 months | Amber glass vials |
Table 3: Forced Degradation Study Conditions
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8h |
| Oxidation | 3% H₂O₂ at room temperature for 24h |
| Photostability | Exposed to ICH-compliant light source |
| Thermal Stress | 80°C for 48h (solid state) |
Experimental Protocols
Protocol for Stability Testing
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (solid powder)
-
Amber glass vials
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other suitable mobile phase modifier
-
Temperature and humidity controlled stability chambers
-
ICH-compliant photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
LC-MS system for degradation product identification
Methodology:
-
Sample Preparation: Accurately weigh this compound into amber glass vials for each time point and storage condition. For solution stability, prepare a stock solution in a suitable solvent and aliquot into vials.
-
Storage: Place the vials in the appropriate stability chambers as outlined in Tables 1 and 2. For forced degradation studies (Table 3), expose the compound to the specified stress conditions.
-
Time Point Analysis: At each designated time point, remove the respective vials from the chambers.
-
Sample Analysis:
-
Dissolve the solid samples in a suitable solvent to a known concentration.
-
Dilute the stock solutions to a working concentration.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products. An example of a starting HPLC method is provided in Protocol 3.2.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Identify and quantify major degradation products. LC-MS can be used to elucidate the structure of unknown degradation products.[1]
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
-
Protocol for Quantification by HPLC
Objective: To quantify the concentration of this compound and its degradation products.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV/DAD detector
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: Scan from 200-400 nm; quantify at the λmax of this compound. Injection Volume: 10 µL
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Biological Signaling Pathways
Based on the chemical structure (a quinone derivative of chlorogenic acid), this compound is likely to modulate signaling pathways associated with oxidative stress and inflammation. Chlorogenic acid and other quinones have been shown to interact with pathways such as NF-κB, Nrf2, and MAPK.[2][3][4]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Chlorogenic acid has been shown to inhibit this pathway. It is plausible that this compound could also modulate NF-κB activity.[2]
Nrf2 Signaling Pathway
The Nrf2 pathway is the master regulator of the antioxidant response. Many phenolic and quinone compounds are known to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[4][5]
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Postulated activation of the Nrf2 signaling pathway by this compound.
References
- 1. Stability and degradation of chlorogenic acids in green and roasted coffee beans during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective [mdpi.com]
Application Notes and Protocols for Chlorogentisylquinone
Introduction
Chlorogentisylquinone, also known as FOM-8108, is a bioactive compound isolated from the marine fungus Phoma sp.[1]. It has been identified as a potent inhibitor of neutral sphingomyelinase[2]. Its unique structure, featuring a chlorinated quinone core, makes it a subject of interest in drug discovery and biomedical research. These application notes provide a guide to its handling, storage, and safety precautions based on available information and the chemical properties of related substances.
Physical and Chemical Properties
While specific physical and chemical data for this compound is limited, the following table summarizes its known properties and inferred characteristics based on its structure.
| Property | Value/Information | Source/Inference |
| Molecular Formula | C₇H₅ClO₃ | Inferred from chemical structure |
| Molecular Weight | 172.57 g/mol | Inferred from chemical structure |
| Appearance | Likely a solid at room temperature | Inferred from related quinone compounds |
| Solubility | Likely soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Limited solubility in water. | Inferred from use in research articles |
| Stability | Potentially unstable in the presence of light and water, which can cause decomposition. | Based on the reactivity of chlorinated quinones |
Hazard Identification and Safety Precautions
Based on the chemical class of chlorinated quinones, this compound should be handled as a potentially hazardous substance.
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be toxic if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate protective gloves and a lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Environmental Hazard | Potentially toxic to aquatic life. | Avoid release into the environment. |
General Handling Workflow
Caption: A generalized workflow for the safe handling of this compound.
Experimental Protocols
Preparation of a Stock Solution (10 mM in DMSO)
Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
Protocol:
-
Preparation: Don all appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Perform all operations in a certified chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh 1.726 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a light-protected container.
In Vitro Neutral Sphingomyelinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on neutral sphingomyelinase (nSMase) activity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human nSMase
-
Sphingomyelin substrate
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare Reagents: Dilute the this compound stock solution to the desired concentrations using the assay buffer. Prepare a solution of nSMase and sphingomyelin in the assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the nSMase solution to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Substrate Addition: Initiate the reaction by adding the sphingomyelin substrate to all wells.
-
Measurement: Measure the product formation over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Hazard and Precaution Logical Relationship
Caption: Logical relationship between the potential hazards of this compound and the corresponding safety precautions.
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment.
References
Application Notes and Protocols for Chlorogentisylquinone as a Neutral Sphingomyelinase (nSMase) Inhibitor
Introduction
Neutral sphingomyelinase (nSMase) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin into the bioactive lipid second messenger, ceramide.[1][2] Ceramide plays a pivotal role in regulating a multitude of cellular processes, including apoptosis, inflammation, cell proliferation, and stress responses.[3][4][5][6] Dysregulation of nSMase activity is implicated in various pathological conditions, making it an attractive therapeutic target for drug development.[2][7] Chlorogentisylquinone, a novel compound isolated from a marine fungus, has been identified as a potent inhibitor of nSMase.[8] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design and execute experiments for characterizing the inhibitory effects of this compound on nSMase activity and its downstream cellular consequences.
Properties of this compound
This compound is a quinone-based compound that has demonstrated specific inhibitory activity against neutral sphingomyelinase.[8] Its key inhibitory property is summarized below.
| Property | Value | Source |
| Target Enzyme | Neutral Sphingomyelinase (nSMase) | [8] |
| IC₅₀ Value | 1.2 µM (against rat brain membranes) | [8] |
| Compound Class | Quinone | [8] |
| Origin | Marine Fungus Strain FOM-8108 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate and characterize the inhibitory action of this compound.
Protocol: In Vitro nSMase Activity Assay (Enzyme-Coupled Colorimetric Assay)
This protocol is adapted from commercially available kits and describes a method to quantify nSMase activity in cell lysates or with purified enzyme.[9] The principle involves the nSMase-catalyzed hydrolysis of sphingomyelin to ceramide and phosphorylcholine. A series of coupled enzymatic reactions subsequently generates a detectable colorimetric signal.
Materials:
-
This compound
-
nSMase standard (for positive control)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, protease inhibitors)
-
Reaction Buffer (50 mM Tris, 10 mM MgCl₂, pH 7.4)
-
Sphingomyelin substrate
-
Enzyme mix (Alkaline Phosphatase, Choline Oxidase, Peroxidase)
-
Colorimetric probe (e.g., DAOS with 4-Aminoantipyrine)
-
96-well microplate
-
Microplate reader (absorbance at 595 nm)
Procedure:
-
Sample Preparation:
-
Culture cells to desired confluency.
-
Lyse cells using the lysis buffer and sonication on ice.
-
Centrifuge the lysate at 16,000 x g for 10 minutes to pellet debris.[10] The supernatant contains the enzyme source.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Reaction Buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
-
Assay Reaction:
-
Prepare a master Reaction Mixture containing the sphingomyelin substrate, enzyme mix, and colorimetric probe in Reaction Buffer according to the manufacturer's instructions.[9]
-
To each well of a 96-well plate, add 50 µL of cell lysate (containing ~50 µg of protein).[11]
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 100 µL of the Reaction Mixture to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 1-4 hours, protected from light.[9]
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Controls:
-
Negative Control (Blank): Reaction buffer without cell lysate.
-
Positive Control (Uninhibited): Cell lysate with vehicle control.
-
Known Inhibitor: A known nSMase inhibitor (e.g., GW4869) can be used for comparison.[12]
-
Protocol: Cell Viability (MTT) Assay
This assay determines the effect of this compound on cell viability and proliferation, which is crucial for distinguishing between specific enzyme inhibition and general cytotoxicity.[13]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol: Western Blot Analysis of Downstream Signaling
Inhibition of nSMase reduces ceramide production, which can alter downstream signaling pathways such as the JNK stress pathway or apoptosis.[1] Western blotting can be used to detect changes in the phosphorylation status or expression levels of key signaling proteins.
Materials:
-
This compound
-
Cell line of interest
-
Stimulus (e.g., TNF-α, to activate nSMase-dependent pathways)[1]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., TNF-α) for a designated time (e.g., 15-30 minutes) to induce nSMase-mediated signaling.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Data Acquisition:
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Data Presentation and Interpretation
Quantitative data from the described experiments should be organized into tables for clear comparison and analysis.
Table 3.1: Example Data from nSMase Activity Assay
| This compound (µM) | Absorbance (595 nm) | % Inhibition |
| 0 (Vehicle Control) | 1.25 | 0% |
| 0.1 | 1.10 | 12% |
| 0.5 | 0.88 | 30% |
| 1.0 | 0.65 | 48% |
| 5.0 | 0.25 | 80% |
| 10.0 | 0.15 | 88% |
| 50.0 | 0.12 | 90% |
Data are hypothetical and for illustrative purposes only.
Table 3.2: Example Data from Cell Viability (MTT) Assay (48h Treatment)
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 0.98 | 100% |
| 1.0 | 0.95 | 97% |
| 5.0 | 0.92 | 94% |
| 10.0 | 0.88 | 90% |
| 25.0 | 0.75 | 77% |
| 50.0 | 0.54 | 55% |
| 100.0 | 0.31 | 32% |
Data are hypothetical and for illustrative purposes only. A significant drop in viability at higher concentrations may indicate off-target cytotoxic effects.
Signaling Pathways and Workflows
Visual diagrams are essential for understanding the mechanism of action and experimental design.
Caption: nSMase signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Caption: Principle of the coupled nSMase colorimetric assay.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 6. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echelon-inc.com [echelon-inc.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Regulated translocation of neutral sphingomyelinase-2 to the plasma membrane drives insulin resistance in steatotic hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 13. pharmacyfreak.com [pharmacyfreak.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Chlorogentisylquinone in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Chlorogentisylquinone (CAS 333344-08-4), a chlorinated gentisylquinone derivative with the systematic name 2-chloro-6-(hydroxymethyl)-2,5-cyclohexadiene-1,4-dione.
Comparative Solubility of Structurally Similar Quinones
Due to the limited availability of specific quantitative solubility data for this compound, this table summarizes the solubility of structurally related quinone compounds to provide general guidance. It is crucial to experimentally determine the solubility of this compound for your specific application.
| Compound | Solvent | Solubility |
| 1,4-Benzoquinone | Water | 11 g/L (18 °C)[1] |
| Ethanol | ~10 mg/mL[2] | |
| DMSO | ~30 mg/mL[2] | |
| Dimethylformamide (DMF) | ~30 mg/mL[2] | |
| PBS (pH 7.2) | ~1 mg/mL[2] | |
| 2,6-Dichloro-1,4-benzoquinone | Water | Insoluble[3][4] |
| Methanol | Soluble (almost transparent)[3][4] | |
| Petroleum Ether | Soluble for recrystallization[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound, like many quinone-based compounds, is inherently hydrophobic due to its chemical structure. The presence of the chloro- and hydroxymethyl- substituted cyclohexadiene-dione ring system results in low affinity for water, leading to poor solubility in aqueous solutions.
Q2: What is the recommended first step for dissolving this compound?
A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous experimental buffer. This method helps to overcome the initial energy barrier of dissolution.
Q3: Which organic solvents are suitable for creating a stock solution of this compound?
A3: Based on data for similar quinones, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[2] Ethanol can also be used, although the solubility may be lower.[2] Always use high-purity, anhydrous solvents to prevent degradation of the compound.
Q4: What is the maximum concentration of organic solvent, like DMSO, that I can use in my cell-based assay?
A4: The final concentration of the organic solvent in your aqueous working solution should be kept to a minimum, typically below 1% and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity in biological systems.[5] It is crucial to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q5: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?
A5: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
| Issue | Question to Consider | Possible Solution |
| Compound precipitates upon dilution | Is the final concentration in the aqueous buffer too high? | 1. Lower the final concentration of this compound in your working solution. 2. Increase the percentage of the organic co-solvent, but be mindful of its potential effects on your experiment. 3. Try a different co-solvent for your stock solution that might allow for a higher initial concentration. |
| Inconsistent results between experiments | Is the stock solution stable? Are you preparing fresh dilutions each time? | 1. Prepare fresh dilutions from your stock solution for each experiment. 2. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Consider the stability of this compound in your chosen solvent and buffer system over time. |
| Low or no biological activity observed | Is the compound fully dissolved in the final working solution? | 1. Visually inspect your working solution for any signs of precipitation (haziness, particulates). 2. Centrifuge the working solution and check for a pellet. If a pellet is present, the compound is not fully dissolved. 3. Consider using techniques like sonication or gentle warming to aid dissolution, but be cautious about potential degradation of the compound. |
| Vehicle control shows unexpected effects | Is the concentration of the organic solvent too high? | 1. Reduce the final concentration of the organic co-solvent in your working solution to the lowest possible level that maintains solubility. 2. Test different organic solvents to see if one has a lower impact on your specific experimental system. |
Experimental Workflow and Protocols
Logical Workflow for Solubilization
The following diagram illustrates a logical workflow for selecting a suitable solubilization strategy for a poorly soluble compound like this compound.
Caption: A decision-making workflow for the solubilization of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution and Working Dilutions
This protocol describes a general method for preparing a stock solution of a hydrophobic quinone in DMSO and subsequent dilution into an aqueous buffer for biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh a small amount of this compound powder. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound (C₇H₅ClO₃) is 172.57 g/mol . c. Add the calculated volume of anhydrous DMSO to the vial containing the compound. d. Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Prepare a Working Solution in Aqueous Buffer: a. Determine the final concentration of this compound needed for your experiment. b. Calculate the volume of the DMSO stock solution required to achieve this final concentration in your desired volume of aqueous buffer. Aim for a final DMSO concentration of ≤ 0.5% (v/v). c. Add the aqueous buffer to a sterile tube first. d. While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to ensure rapid mixing and minimize precipitation. e. Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the Troubleshooting Guide. f. Use the freshly prepared working solution for your experiments immediately.
-
Prepare a Vehicle Control: a. Prepare a solution containing the same final concentration of DMSO in the aqueous buffer as your working solution, but without the this compound. b. This vehicle control is essential for distinguishing the effects of the compound from any potential effects of the solvent.
Disclaimer: The information provided in this technical support guide is for research purposes only. The solubility of this compound can be influenced by various factors including the purity of the compound, the specific buffer composition, pH, and temperature. It is highly recommended to perform small-scale solubility tests to determine the optimal conditions for your specific experimental setup.
References
Technical Support Center: Purifying Chlorogentisylquinone by Chromatography
Welcome to the technical support center for the chromatographic purification of Chlorogentisylquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading on the column. What could be the cause and how can I prevent it?
A1: Quinone compounds like this compound can be susceptible to degradation under certain conditions. Based on studies of similar quinone structures, thermal and oxidative degradation are primary concerns.[1] To mitigate this, consider the following:
-
Temperature Control: Avoid exposing the compound to high temperatures. If possible, perform chromatography at a controlled room temperature or in a cold room.
-
Solvent Degassing: Use degassed solvents to minimize dissolved oxygen, which can cause oxidative degradation.[2]
-
Antioxidant Addition: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the mobile phase, but ensure it does not interfere with your analysis.
-
Light Protection: Protect the column and fractions from direct light, as photolytic degradation can also occur.[1]
-
pH Control: The stability of quinones can be pH-dependent. Buffer the mobile phase to a pH where this compound is most stable. This may require preliminary stability studies.
Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?
A2: Poor peak shape is a common issue in chromatography and can result from several factors.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or injection volume.[2]
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. This can often be addressed by:
-
Adding a competitive agent (e.g., a small amount of a stronger, structurally similar compound) to the mobile phase.
-
Using a different type of column with a more inert stationary phase.
-
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal. Adjusting the mobile phase polarity or pH can often improve peak shape.
-
Column Void or Contamination: A void at the head of the column or contamination can cause peak tailing.[3] Consider flushing the column with a strong solvent or replacing it if the problem persists.[2][3]
Q3: My this compound is not eluting from the column, or the recovery is very low. What should I do?
A3: Low or no recovery can be due to several factors:
-
Strong Retention: The compound may be too strongly retained on the stationary phase. Increase the solvent strength of the mobile phase to facilitate elution.[2]
-
Irreversible Adsorption or Degradation: The compound may be irreversibly binding to the column or degrading upon contact with the stationary phase.[4][5]
-
Precipitation: The compound may have precipitated on the column, especially if the sample was dissolved in a stronger solvent than the mobile phase.[4] Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[2]
Troubleshooting Guides
Guide 1: Abnormal Backpressure
High or fluctuating backpressure can indicate a blockage in the system.
| Symptom | Possible Cause | Solution |
| High Backpressure | Blockage in the tubing, injector, or column frit. | Systematically check each component for blockage by disconnecting them in reverse order (from detector to pump). Replace any clogged tubing or frits.[3][6] |
| Precipitated sample or buffer in the column. | Flush the column with a strong, appropriate solvent. If using buffered mobile phases, ensure the buffer is soluble in the organic modifier.[3] | |
| Incorrect mobile phase viscosity. | Check the viscosity of your mobile phase. High viscosity can lead to high pressure.[3] | |
| Fluctuating Pressure | Air bubbles in the pump. | Degas the mobile phase and prime the pump to remove air bubbles.[2] |
| Leaking pump seals or check valves. | Replace worn pump seals or clean/replace check valves.[3] |
Guide 2: Contamination and Carryover
Ghost peaks or extraneous peaks in your chromatogram often point to contamination.
| Symptom | Possible Cause | Solution |
| Ghost Peaks | Contamination from a previous injection (carryover). | Flush the column with a strong solvent between runs. Increase the needle wash volume and use a stronger wash solvent.[2][7] |
| Contaminated mobile phase or vials. | Use high-purity solvents and new, clean sample vials.[2][7] | |
| Baseline Noise | Air bubbles in the detector. | Purge the detector to remove air bubbles. |
| Contaminated mobile phase. | Filter all mobile phases through a 0.45 µm filter. |
Data Presentation
The following table summarizes the degradation of Thymoquinone, a compound with a similar quinone structure to this compound, under various stress conditions. This data can provide insights into the potential stability of this compound.
| Stress Condition | Description | % Degradation of Thymoquinone |
| Thermal | 80°C for 2 hours | 14.68%[1] |
| Oxidative | Not specified | 5.25%[1] |
| Photolytic | Not specified | 12.11%[1] |
| Acid Hydrolysis | Not specified | 1.53%[1] |
| Base Hydrolysis | Not specified | 0.78%[1] |
Experimental Protocols
Protocol 1: General Column Chromatography Protocol
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel, alumina, or a reversed-phase C18) based on the polarity of this compound.
-
Column Packing:
-
For flash chromatography, create a slurry of the stationary phase in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or channels.
-
-
Sample Loading:
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the solvent strength (polarity for normal phase, non-polarity for reversed-phase) to elute the compounds. This can be done in a stepwise or gradient fashion.
-
-
Fraction Collection: Collect fractions of a suitable volume and monitor the elution of this compound using an appropriate detection method (e.g., TLC or UV-Vis spectroscopy).
-
Analysis: Combine the pure fractions containing this compound and evaporate the solvent.
Visualizations
Experimental Workflow for Column Chromatography
Caption: General Workflow for Column Chromatography Purification
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield
References
- 1. seejph.com [seejph.com]
- 2. bvchroma.com [bvchroma.com]
- 3. lcms.cz [lcms.cz]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Neutral Sphingomyelinase Assays with Chlorogentisylquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing neutral sphingomyelinase (nSMase) assays, with a specific focus on the use of Chlorogentisylquinone (CGQ), a known nSMase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a neutral sphingomyelinase (nSMase) assay and how does it work?
A neutral sphingomyelinase (nSMase) assay is a biochemical method used to measure the enzymatic activity of nSMase. This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Most commonly, this is a coupled enzymatic assay. In this setup, the phosphocholine produced by nSMase is further acted upon by other enzymes, such as alkaline phosphatase and choline oxidase, to generate a detectable signal, which can be colorimetric or fluorescent.[1][2]
Q2: What is this compound (CGQ) and what is its role in an nSMase assay?
This compound (CGQ) is a compound that has been identified as an inhibitor of neutral sphingomyelinase.[3] In an nSMase assay, CGQ is typically used as a tool to study the enzyme's function and to screen for other potential inhibitors. It can serve as a positive control for inhibition in such screening assays. CGQ has been shown to inhibit nSMase activity with an IC50 value of 1.2 µM.[3]
Q3: What are the critical parameters to consider when optimizing an nSMase assay?
Several parameters are crucial for a robust nSMase assay. These include:
-
pH: Neutral sphingomyelinases exhibit optimal activity at a neutral pH, typically around 7.4.[4][5]
-
Temperature: The assay is generally performed at 37°C.[1]
-
Magnesium Concentration: nSMase is a magnesium-dependent enzyme, and the presence of MgCl2 is often required for its activity.[4][6] However, high concentrations can be inhibitory.[4][7]
-
Substrate Concentration: The concentration of sphingomyelin should be optimized to ensure it is not a limiting factor in the reaction.[8][9]
-
Enzyme Concentration: The amount of nSMase used should result in a linear reaction rate over the desired time course.[10]
-
Incubation Time: The incubation time should be sufficient to generate a robust signal without depleting the substrate or leading to product inhibition.[10]
Q4: Can this compound interfere with the assay readout?
Yes, as a quinone-containing compound, this compound has the potential to interfere with the assay readout, particularly in fluorescence-based assays. Quinones can exhibit autofluorescence or act as quenchers of fluorescence, which can lead to false-positive or false-negative results.[11] Additionally, due to their redox activity, quinones might interfere with the horseradish peroxidase (HRP)-dependent detection step common in many coupled nSMase assays.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low nSMase Activity | Inactive enzyme | Ensure proper storage and handling of the nSMase enzyme. Avoid repeated freeze-thaw cycles. |
| Suboptimal pH | Prepare buffers with a pH around 7.4 and verify the final pH of the reaction mixture.[4][5] | |
| Insufficient Mg2+ concentration | Titrate MgCl2 concentration in the assay buffer. A typical starting concentration is 10 mM.[4][6] | |
| Presence of inhibitors in the sample | Include a positive control with a known amount of active nSMase to check for inhibitory substances in your sample. | |
| High Background Signal | Autohydrolysis of substrate | Run a no-enzyme control to determine the rate of non-enzymatic substrate degradation. |
| Contaminated reagents | Use high-purity reagents and water to prepare all buffers and solutions. | |
| Autofluorescence of this compound or other test compounds | Measure the fluorescence of the test compound alone at the assay's excitation and emission wavelengths. Subtract this background from the assay signal. | |
| Non-linear Reaction Rate | Substrate depletion | Lower the enzyme concentration or shorten the incubation time. Ensure the substrate concentration is not limiting.[8] |
| Product inhibition | Dilute the enzyme or sample to reduce the accumulation of inhibitory products. | |
| Instability of assay components | Check the stability of all enzymes and reagents at the assay temperature and pH. | |
| Inconsistent Results with CGQ | Interference with detection system | To test for interference with the HRP-based detection, add CGQ to a reaction containing a known amount of H2O2 and the detection reagents (without nSMase). A change in signal indicates interference. |
| CGQ precipitation | Ensure that CGQ is fully dissolved in the assay buffer. The use of a small amount of DMSO may be necessary, but the final concentration should be kept low and consistent across all wells. |
Experimental Protocols
General Protocol for a Fluorometric Coupled nSMase Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.[1]
-
Sphingomyelin Substrate Solution: Prepare a stock solution of sphingomyelin in an appropriate solvent and dilute to the desired final concentration in the Assay Buffer.
-
Enzyme Mix: In Assay Buffer, prepare a mixture of alkaline phosphatase, choline oxidase, and horseradish peroxidase (HRP) at their optimal concentrations.
-
Detection Reagent: A fluorescent HRP substrate (e.g., Amplex Red).
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., a high pH buffer or a specific enzyme inhibitor).
2. Assay Procedure:
-
Add your sample containing nSMase and the test compound (e.g., this compound) to the wells of a microplate.
-
Initiate the reaction by adding the Sphingomyelin Substrate Solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Add the Enzyme Mix to each well.
-
Incubate at room temperature for a sufficient time to allow for the conversion of phosphocholine to the detectable signal.
-
Add the Detection Reagent.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
(Optional) Add a Stop Solution before reading the plate.
3. Controls:
-
No-enzyme control: To measure background signal from substrate autohydrolysis.
-
No-substrate control: To measure background signal from the sample and reagents.
-
Positive inhibition control: A known nSMase inhibitor (like CGQ) to confirm the assay can detect inhibition.
-
Solvent control: The same concentration of solvent (e.g., DMSO) used to dissolve the test compounds.
Data Presentation
Table 1: Key Parameters for Neutral Sphingomyelinase Assay Optimization
| Parameter | Recommended Range | Key Considerations |
| pH | 7.0 - 8.0 | Optimal activity is typically at pH 7.4.[4][13] |
| Temperature | 37°C | Maintain consistent temperature throughout the assay. |
| MgCl2 Concentration | 5 - 10 mM | High concentrations (>20 mM) can be inhibitory.[4][7] |
| Sphingomyelin Concentration | 0.1 - 0.5 mM | Should be at or above the Km for the enzyme to ensure the reaction is not substrate-limited.[5][8] |
| nSMase Concentration | Variable | Should be optimized to achieve a linear reaction rate for the desired incubation time.[10] |
| Incubation Time | 30 - 120 minutes | Longer times may increase signal but risk substrate depletion and non-linearity.[10] |
Table 2: Troubleshooting Checklist for nSMase Assays with this compound
| Checkpoint | Yes/No | Notes |
| Controls Included? | No-enzyme, no-substrate, positive inhibitor (CGQ), solvent controls. | |
| CGQ Solubility Confirmed? | Visually inspect for precipitation. | |
| CGQ Interference Tested? | Checked for autofluorescence and interference with HRP detection. | |
| Assay Conditions Optimized? | pH, temperature, Mg2+ and substrate concentrations are within optimal ranges. | |
| Linearity of Reaction Verified? | Time course and enzyme titration experiments performed. |
Visualizations
Caption: Workflow of a coupled fluorometric neutral sphingomyelinase assay.
Caption: A logical troubleshooting workflow for nSMase assay issues.
Caption: Simplified signaling pathway involving nSMase and its inhibition by CGQ.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Neutral sphingomyelinase activity dependent on Mg2+ and anionic phospholipids in the intraerythrocytic malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Stimulation of neutral, magnesium-stimulated sphingomyelinase activity in the neurohypophysis of the rat by hypertonic saline ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Chlorogentisylquinone Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Chlorogentisylquinone bioassays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound bioassay?
A this compound bioassay is a laboratory method used to measure the activity of enzymes that either produce or are acted upon by this compound, a type of quinone. A common example is the assay for gentisate 1,2-dioxygenase, an enzyme that catalyzes the conversion of gentisate to maleylpyruvate, a reaction that involves intermediates structurally related to this compound. These assays are often spectrophotometric, meaning they measure changes in light absorbance to determine the rate of the reaction.[1][2][3]
Q2: What are the most common sources of interference in these assays?
The most common interferences in this compound bioassays stem from the inherent reactivity of quinones. Key sources of interference include:
-
Redox-Active Compounds: Substances that can undergo oxidation-reduction reactions can interfere with the quinone chemistry, leading to inaccurate measurements.[4]
-
Thiol-Containing Reagents: Reagents like dithiothreitol (DTT) can react with quinones and affect the assay outcome.[4]
-
Nucleophilic Compounds: Molecules with strong nucleophilic groups can react with quinones, leading to false results.
-
Metal Ion Chelators: Since many enzymes involved in these bioassays are metalloenzymes (e.g., iron-dependent dioxygenases), chelating agents like EDTA can inactivate the enzyme and inhibit the reaction.[3]
-
Colored Compounds: Any compound in the sample that absorbs light at the same wavelength used for measurement will interfere with spectrophotometric readings.
Q3: What are Pan-Assay Interference Compounds (PAINS) and are they a concern?
Yes, Pan-Assay Interference Compounds (PAINS) are a significant concern. PAINS are chemical compounds that appear as "hits" in high-throughput screening assays but are actually false positives. Quinones themselves are a well-known class of PAINS. They can interfere through various mechanisms, including chemical reactivity, redox cycling, and protein denaturation, rather than specific inhibition of the target enzyme. It is crucial to perform secondary assays and control experiments to rule out PAINS.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays.
Problem 1: No or Low Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Reagent Storage or Handling | Ensure all reagents, especially the enzyme, have been stored at the recommended temperature and have not undergone multiple freeze-thaw cycles. Allow all reagents to equilibrate to the assay temperature before use. |
| Enzyme Inactivation | Prepare fresh enzyme dilutions for each experiment. Avoid vigorous vortexing of the enzyme solution. Keep the enzyme on ice at all times when not in use. |
| Presence of Inhibitors in the Sample | If samples are derived from complex mixtures, consider a sample cleanup step to remove potential inhibitors. Test for the presence of known inhibitors, such as metal chelators (e.g., EDTA) if using a metalloenzyme.[3] |
| Incorrect Buffer pH or Ionic Strength | Verify the pH and ionic strength of the assay buffer. The optimal pH for gentisate 1,2-dioxygenase, for example, is around 8.0.[1] |
| Substrate Degradation | Prepare fresh substrate solutions. Some quinone-related compounds can be unstable. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Sample Contains a Colored Compound | Run a sample blank that contains all reaction components except the enzyme to measure the intrinsic absorbance of the sample. Subtract this background absorbance from the assay readings. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to check for non-enzymatic conversion of the substrate. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all components. |
| Temperature Fluctuations | Use a temperature-controlled spectrophotometer or water bath to maintain a constant assay temperature.[1][2] |
| Assay Not in Linear Range | Determine the initial velocity of the reaction by taking multiple readings over time. Ensure that the reaction is in the linear range (typically, less than 10% of the substrate is consumed). Adjust the enzyme concentration if necessary.[5] |
| Precipitation in Wells | Visually inspect the assay plate for any precipitation. If precipitation occurs, try adjusting the buffer composition or the concentration of the test compound. |
Experimental Protocols
Key Experiment: Spectrophotometric Assay of Gentisate 1,2-Dioxygenase Activity
This protocol is adapted from established methods for assaying gentisate 1,2-dioxygenase, an enzyme that metabolizes a substrate structurally related to this compound.[1][2][3] This assay measures the formation of maleylpyruvate, which can be monitored by the increase in absorbance at 330 nm.
Materials:
-
0.1 M Phosphate buffer (pH 7.4 or 8.0)
-
Gentisate solution (e.g., 10 mM stock in water)
-
Purified gentisate 1,2-dioxygenase
-
UV-Vis Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a 3 mL cuvette, prepare the reaction mixture containing:
-
2.9 mL of 0.1 M phosphate buffer (pH 7.4)
-
0.1 mL of 10 mM gentisate solution (final concentration 0.33 mM)
-
-
Equilibrate: Incubate the reaction mixture at the desired assay temperature (e.g., 23°C or 25°C) for 5 minutes.
-
Initiate the Reaction: Add a small volume of the enzyme solution (e.g., 10 µL) to the reaction mixture and mix gently by inversion.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 330 nm for several minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Calculate Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where:
-
ε (molar extinction coefficient of maleylpyruvate) = 10,800 M⁻¹cm⁻¹[1]
-
Path Length is typically 1 cm.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength for Maleylpyruvate Detection | 330 nm | [1][2] |
| Molar Extinction Coefficient (ε) of Maleylpyruvate | 10,800 M⁻¹cm⁻¹ | [1] |
| Optimal pH for Gentisate 1,2-Dioxygenase | ~8.0 | [1] |
| Typical Substrate (Gentisate) Concentration | 0.33 mM | [1] |
| Common Chelating Agent Inhibitor | EDTA | [3] |
Visualizations
Diagram 1: General Workflow for a this compound Bioassay
Caption: A simplified workflow for a typical enzymatic bioassay involving this compound.
Diagram 2: Troubleshooting Logic for Low Enzyme Activity
References
- 1. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Isolated Chlorogentisylquinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorogentisylquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of batch-to-batch variability in the isolation of this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a quinone-based compound that has been isolated from a marine fungus. Its primary interest lies in its activity as an inhibitor of neutral sphingomyelinase, a key enzyme in cellular signaling pathways. This inhibitory action suggests potential therapeutic applications that are currently being explored.
Q2: What are the primary sources of batch-to-batch variability when isolating this compound?
A2: The variability in the yield and purity of isolated this compound can stem from several factors:
-
Biological Variation: Differences in the fungal strain, culture age, and subtle variations in fermentation conditions (e.g., temperature, pH, nutrient availability) can significantly impact the production of secondary metabolites like this compound.[1][2]
-
Raw Material Inconsistency: If isolating from a natural source, the geographical location, time of harvest, and storage conditions of the raw fungal material can lead to different starting concentrations of the target compound.
-
Extraction and Purification Process: Minor deviations in solvent polarity, extraction time, column packing for chromatography, and elution gradients can lead to significant differences in the final yield and purity of the isolated compound.[3][4]
Q3: What analytical techniques are recommended for the quality control of isolated this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for ensuring the quality and consistency of isolated this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is essential for quantifying the purity of the compound and for creating a chemical fingerprint of each batch.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structural identity and integrity of the isolated this compound.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the purification process and for preliminary purity assessment.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the isolation and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete cell lysis. 2. Inefficient solvent extraction. 3. Degradation of the target compound. | 1. Optimize the cell disruption method (e.g., increase sonication time, use a more effective homogenization technique). 2. Experiment with different solvent systems of varying polarities. Consider a sequential extraction approach. 3. Minimize exposure to light and heat during extraction. Use freshly prepared solvents. |
| Poor Separation during Silica Gel Chromatography | 1. Inappropriate solvent system. 2. Column overloading. 3. Irregular column packing. 4. Compound instability on silica gel. | 1. Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[9] 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[10] 4. If the compound is acid-sensitive, consider using deactivated silica gel (e.g., by washing with a triethylamine solution) or an alternative stationary phase like alumina.[11] |
| Presence of Multiple Impurities in the Final Product | 1. Co-elution of compounds with similar polarity. 2. Insufficient resolution of the chromatographic method. 3. Contamination from solvents or labware. | 1. Employ a secondary purification step, such as Sephadex LH-20 chromatography or preparative HPLC. 2. Use a shallower gradient during elution in column chromatography to improve separation. 3. Use high-purity solvents and thoroughly clean all glassware. |
| Inconsistent Purity Between Batches | 1. Variability in the crude extract composition. 2. Minor, unrecorded changes in the purification protocol. | 1. Standardize the fermentation and extraction procedures as much as possible. 2. Maintain a detailed and consistent protocol for all purification steps, including solvent preparation, column dimensions, and elution volumes. |
Data Presentation: Illustrative Batch-to-Batch Variability
The following table provides a hypothetical but realistic example of the data that should be collected for each batch of isolated this compound to monitor and address variability.
| Batch ID | Starting Fungal Biomass (g) | Crude Extract Yield (mg) | Final Yield of Pure this compound (mg) | Purity by HPLC (%) | Neutral Sphingomyelinase Inhibition (IC50, µM) |
| CGQ-B1 | 100 | 1500 | 12.5 | 95.2 | 1.3 |
| CGQ-B2 | 100 | 1350 | 9.8 | 96.1 | 1.2 |
| CGQ-B3 | 100 | 1620 | 15.1 | 94.8 | 1.4 |
| CGQ-B4 | 100 | 1410 | 11.2 | 95.5 | 1.3 |
Experimental Protocols
Protocol 1: Culturing of Marine Fungus and Extraction of Crude Metabolites
-
Fungal Culture: Inoculate the marine-derived fungus (e.g., Aspergillus sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 28°C for 14-21 days with shaking at 150 rpm.
-
Harvesting: Separate the mycelium from the culture broth by filtration.
-
Solvent Extraction:
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Dry the mycelium, grind it to a fine powder, and extract it three times with methanol at room temperature.
-
-
Concentration: Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Silica Gel Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. .
-
Prepare a silica gel column (e.g., 40-63 µm particle size) packed in a non-polar solvent (e.g., hexane).
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor them by TLC, visualizing with UV light and/or a suitable staining reagent.
-
Combine the fractions containing this compound based on the TLC profile and evaporate the solvent.
-
-
Sephadex LH-20 Chromatography (Final Purification):
-
Prepare a Sephadex LH-20 column and equilibrate it with methanol.
-
Dissolve the enriched fraction from the silica gel step in a minimal volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol, collecting small fractions.
-
Monitor the fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Mandatory Visualizations
Experimental Workflow for this compound Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of Neutral Sphingomyelinase-2 (NSM 2) in the Control of T Cell Plasma Membrane Lipid Composition and Cholesterol Homeostasis [frontiersin.org]
- 5. The Neutral Sphingomyelinase Family: Identifying Biochemical Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Fungal Quinones: Problems and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Minimizing Off-Target Effects of Chlorogentisylquinone
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Chlorogentisylquinone in cellular assays. The information is presented through frequently asked questions, a troubleshooting guide, detailed experimental protocols, and reference diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary target?
A1: this compound is a chemical compound isolated from a marine fungus. It has been identified as an inhibitor of neutral sphingomyelinase (nSMase) activity, with an IC50 value of 1.2 µM in rat brain membranes[1]. Its primary target is therefore considered to be nSMase.
Q2: What are the likely off-target effects of this compound?
A2: As a quinone-containing compound, this compound has the potential for off-target effects common to this chemical class[2][3]. These effects are often independent of its primary target (nSMase) and can include:
-
Redox Cycling and Reactive Oxygen Species (ROS) Production: Quinones can undergo one-electron reduction to form semiquinone radicals. These radicals can react with molecular oxygen to generate superoxide anions and other ROS, leading to oxidative stress, lipid peroxidation, and damage to proteins and DNA[2][3].
-
Covalent Modification (Alkylation): Quinones are Michael acceptors, meaning they can react covalently with nucleophilic residues (like cysteine) on proteins[2]. This can lead to non-specific inhibition of enzymes and disruption of protein function.
-
DNA Intercalation and Damage: Some quinone structures can interact with DNA, potentially causing strand breaks or forming adducts, which can lead to cytotoxicity[4][5].
Q3: How can I distinguish between on-target (nSMase inhibition) and off-target effects in my cellular assay?
A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Key strategies include:
-
Use of a Structurally Related Inactive Analog: Synthesize or obtain a close chemical analog of this compound that is inactive against nSMase. If this inactive analog reproduces the cellular phenotype, the effect is likely off-target.
-
Target Engagement Assays: Directly measure the binding of this compound to nSMase in intact cells using techniques like the Cellular Thermal Shift Assay (CETSA)[6][7][8]. A correlation between target engagement and the cellular phenotype strengthens the case for an on-target mechanism.
-
Rescue Experiments: If possible, rescue the phenotype by overexpressing nSMase or by adding the product of the nSMase enzymatic reaction downstream.
-
Knockout/Knockdown Models: Use CRISPR/Cas9 or siRNA to reduce the expression of nSMase. If this compound still produces the same effect in these cells, the mechanism is likely off-target.
Q4: What are essential control experiments to run alongside this compound treatment?
A4: To identify and control for off-target effects, the following experiments are recommended:
-
Co-treatment with Antioxidants: Run experiments in the presence and absence of an antioxidant like N-acetylcysteine (NAC)[9][10]. If NAC rescues the observed phenotype (e.g., cytotoxicity), it strongly suggests the effect is mediated by ROS production or electrophilic stress.
-
Dose-Response Curves: Generate detailed dose-response curves for both the desired phenotype and general cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). A narrow window between the effective concentration and the cytotoxic concentration may indicate off-target toxicity.
-
Time-Course Experiments: Assess the phenotype at multiple time points. Rapidly induced effects (within minutes to a few hours) may be indicative of non-specific, reactive mechanisms.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Observed Problem | Potential Off-Target Cause | Recommended Action / Experiment |
| High cytotoxicity at concentrations near the effective dose. | Redox cycling and ROS production. Quinones are known to generate oxidative stress, leading to cell death[2][3]. | Perform a co-treatment experiment with N-acetylcysteine (NAC). If NAC reduces cytotoxicity, ROS is a likely cause. See Protocol 3. |
| Inconsistent results between experimental replicates. | Compound instability or reactivity. The quinone moiety can be unstable in certain media or react with media components. | Prepare fresh stock solutions for each experiment. Minimize exposure of the compound to light and air. Perform a stability test in your specific cell culture medium. |
| Phenotype is observed, but does not correlate with nSMase activity levels. | Covalent modification of other proteins. As a Michael acceptor, the compound may be alkylating and inhibiting other critical cellular proteins[2]. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with nSMase at the effective concentration[6][7][11]. See Protocol 2. |
| Effect is observed in multiple, unrelated cell lines. | General cytotoxicity mechanism. The compound may be acting through a fundamental process common to all cells, such as membrane disruption or mitochondrial toxicity[2]. | Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 stain) or perform a washout experiment to see if the effect is reversible. |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol assesses the general cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to and stabilizes its target protein (nSMase) in intact cells.[6][7][11][12]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either this compound at the desired concentration or vehicle (DMSO) for 1-3 hours in a 37°C incubator[12].
-
Harvest and Aliquot: Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling at 25°C for 3 minutes[12]. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins[11].
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for nSMase[11].
-
Analysis: Quantify the band intensity for nSMase at each temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: N-Acetylcysteine (NAC) Co-treatment Assay
This protocol helps determine if an observed cellular effect is mediated by reactive oxygen species (ROS) or electrophilic stress.
-
Cell Seeding: Plate cells in an appropriate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treatment with NAC: Prepare a working solution of NAC in culture medium (a typical final concentration is 1-5 mM). Pre-treat one set of cells with the NAC-containing medium for 30-60 minutes before adding the primary compound[10].
-
Co-treatment: Add this compound (at various concentrations) to both the NAC-pre-treated wells and a parallel set of wells without NAC. Include controls for vehicle only and NAC only.
-
Incubation: Incubate for the standard duration of your assay.
-
Phenotypic Readout: Measure the endpoint of your primary assay (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Analysis: Compare the dose-response curve of this compound in the presence and absence of NAC. A significant rightward shift in the curve or a complete rescue of the phenotype in the presence of NAC indicates the effect is likely due to oxidative or electrophilic stress.
Reference Diagrams
The following diagrams illustrate key workflows and mechanisms relevant to minimizing the off-target effects of this compound.
Caption: A decision tree for troubleshooting potential off-target effects.
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Chlorogentisylquinone Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of scaling up Chlorogentisylquinone production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production being scaled up?
A1: this compound, an ortho-quinone derivative of chlorogenic acid, is a molecule of interest for its potential applications in the pharmaceutical and other industries. Its reactive nature makes it a valuable intermediate for the synthesis of various bioactive compounds. Scaling up its production is crucial to meet the demands of preclinical and clinical studies, as well as for potential commercial manufacturing.
Q2: What is the most common method for synthesizing this compound?
A2: The most prevalent and environmentally friendly method for synthesizing this compound is through the enzymatic oxidation of chlorogenic acid.[1][2] This reaction is typically catalyzed by the enzyme tyrosinase, a polyphenol oxidase.[3]
Q3: What are the primary challenges encountered when scaling up this compound production?
A3: The main challenges include maintaining consistent product yield and purity, managing the stability of the highly reactive quinone product, controlling reaction parameters in larger vessels, and developing efficient downstream processing for purification.[4]
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the concentration of this compound.[5][6][7][8][9] A validated HPLC method can separate the product from the starting material (chlorogenic acid) and any byproducts.
Q5: What are the key safety considerations when working with this compound?
A5: Quinones are reactive compounds and can be skin and respiratory irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be performed in a well-ventilated area or a fume hood.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Activity | Verify the activity of the tyrosinase enzyme. Ensure proper storage conditions (-20°C or as recommended by the supplier). Run a small-scale control reaction with fresh enzyme. | Increased reaction rate and product formation. |
| Incorrect Reaction pH | The optimal pH for tyrosinase activity is crucial and can be substrate-dependent. For chlorogenic acid oxidation, a pH range of 6.0-7.0 is generally effective. Prepare fresh buffer and verify the pH of the reaction mixture. | Improved enzyme catalysis and higher yield. |
| Inappropriate Temperature | Tyrosinase activity is temperature-dependent. Maintain the reaction temperature within the optimal range, typically 25-37°C. Higher temperatures can lead to enzyme denaturation. | Enhanced reaction velocity without compromising enzyme stability. |
| Insufficient Oxygen | The enzymatic oxidation of chlorogenic acid requires molecular oxygen.[1] Ensure adequate aeration of the reaction mixture, especially in larger reactors, by using a sparging system or ensuring sufficient headspace and agitation. | Complete conversion of the substrate to the product. |
| Substrate or Product Inhibition | High concentrations of the substrate (chlorogenic acid) or the product (this compound) can inhibit enzyme activity. Consider a fed-batch approach for substrate addition to maintain a low, constant concentration. | Sustained enzyme activity throughout the reaction, leading to a higher final yield. |
| Presence of Inhibitors | Contaminants in the starting material or buffer components can inhibit tyrosinase. Use high-purity chlorogenic acid and ensure all reagents are free from known enzyme inhibitors like chelating agents (e.g., EDTA) or strong reducing agents. | Unimpeded enzymatic reaction and improved product yield. |
Problem 2: Low Purity of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using HPLC. If the reaction has stalled, check for issues with enzyme activity, pH, temperature, or oxygen supply as detailed in the "Low Yield" section. | A higher percentage of chlorogenic acid is converted to this compound. |
| Formation of Byproducts | Over-oxidation or side reactions can lead to the formation of impurities. Optimize the reaction time to stop the reaction once the maximum yield of the desired product is reached. The presence of other phenolic compounds in the starting material can also lead to unwanted quinones. | A cleaner reaction mixture with fewer side products. |
| Product Degradation | This compound is unstable, especially at non-optimal pH and elevated temperatures.[10][11][12] Cool the reaction mixture immediately upon completion and proceed with purification as quickly as possible. Store the purified product at low temperatures (e.g., -80°C) under an inert atmosphere. | Minimized degradation of the target compound, leading to higher purity. |
| Inefficient Purification | The purification method may not be adequately separating this compound from unreacted substrate and byproducts. Optimize the chromatography conditions (e.g., gradient, flow rate, column type) for better separation.[13][14][15][16][17] | A final product with the desired level of purity. |
Data Presentation
Table 1: Typical Yield and Purity of this compound at Different Scales (Illustrative Data)
| Scale | Volume (L) | Typical Yield (%) | Typical Purity (%) | Key Challenges |
| Lab Scale | 0.1 - 1 | 85-95 | >95 | Precise control of reaction parameters. |
| Pilot Scale | 10 - 100 | 70-85 | 90-95 | Maintaining homogeneity, heat and mass transfer. |
| Industrial Scale | >1000 | 60-75 | >90 | Process robustness, cost of goods, consistent raw material quality. |
Experimental Protocols
Enzymatic Synthesis of this compound (Lab Scale)
Materials:
-
Chlorogenic acid (high purity)
-
Mushroom Tyrosinase (≥1000 units/mg)
-
Sodium phosphate buffer (0.1 M, pH 6.5)
-
Deionized water
-
HPLC grade acetonitrile and water
-
Formic acid
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
pH meter and temperature probe
-
HPLC system with a C18 column and UV detector
-
Centrifuge
-
Lyophilizer
Procedure:
-
Reaction Setup: Prepare a 1 mM solution of chlorogenic acid in 0.1 M sodium phosphate buffer (pH 6.5). Transfer the solution to the jacketed glass reactor and equilibrate to 25°C with constant stirring.
-
Enzymatic Reaction: Add tyrosinase to the reaction mixture to a final concentration of 100 units/mL. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. The formation of this compound can be monitored at a wavelength of ~400 nm.
-
Reaction Quenching: Once the reaction reaches completion (typically when the concentration of chlorogenic acid plateaus), quench the reaction by rapidly decreasing the pH to ~3.0 with the addition of formic acid. This will inactivate the enzyme.
-
Enzyme Removal: Centrifuge the reaction mixture at 4°C to pellet the precipitated enzyme.
-
Purification: The supernatant containing this compound can be purified using preparative HPLC with a C18 column. A gradient of water and acetonitrile with 0.1% formic acid is typically used for elution.
-
Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product as a solid. Store the lyophilized powder at -80°C.
HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 325 nm for chlorogenic acid and ~400 nm for this compound.
-
Quantification: Create a standard curve using purified this compound of known concentrations.
Mandatory Visualizations
References
- 1. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fruit and vegetables: enzymic browning | Institute of Food Science and Technology [ifst.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scielo.br [scielo.br]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. Identification and Quantification of Chlorogenic Acids from the Root Bark of Acanthopanax gracilistylus by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US1883284A - Purification of quinone - Google Patents [patents.google.com]
- 14. biotage.com [biotage.com]
- 15. rsc.org [rsc.org]
- 16. US1908817A - Process for isolating and purifying hydroquinone - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Resolving inconsistent results in Chlorogentisylquinone experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chlorogentisylquinone. Our aim is to help you resolve inconsistent experimental results and ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound isolated from the culture broth of the marine fungus Phoma sp. FOM-8108.[1] It is characterized as a brown, needle-like solid.
Q2: What is the primary biological activity of this compound?
The primary known biological activity of this compound is the inhibition of neutral sphingomyelinase (nSMase).[1] It has been shown to inhibit nSMase activity in rat brain membranes in a dose-dependent manner. It also exhibits some cytotoxic and antimicrobial activities.
Q3: What is the mechanism of nSMase inhibition by this compound?
The mechanism of nSMase inhibition is complex. Lineweaver-Burk plots suggest a mixed manner of inhibition with respect to the substrate sphingomyelin. Dixon plots are nonlinear, indicating that the inhibition may increase synergistically as the concentration of this compound increases. This complex kinetic behavior could be a source of experimental variability.
Q4: What are the solubility properties of this compound?
This compound is soluble in methanol, acetone, ethyl acetate, and chloroform. It is insoluble in water and hexane.
Troubleshooting Guide
Inconsistent results in experiments involving this compound can arise from its inherent chemical properties and complex biological interactions. This guide addresses common issues in a question-and-answer format.
Issue 1: High variability in IC50 values for nSMase inhibition.
-
Potential Cause: Compound stability and degradation. Quinone structures can be susceptible to degradation.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Store stock solutions protected from light and at an appropriate temperature (e.g., -20°C or -80°C).
-
Consider performing a stability study of the compound in your experimental buffer.
-
-
-
Potential Cause: Compound precipitation in aqueous assay buffers. This compound is insoluble in water.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Visually inspect assay plates for any signs of precipitation.
-
Determine the critical concentration at which the compound starts to precipitate in your assay buffer.
-
-
-
Potential Cause: Complex inhibition kinetics. The non-linear Dixon plots suggest a complex binding mechanism.
-
Troubleshooting Steps:
-
Ensure that your enzyme assays are performed under initial velocity conditions.
-
Carefully control the concentrations of both the enzyme and the substrate.
-
Consider using different kinetic models to analyze your data that can account for synergistic inhibition.
-
-
Issue 2: Poor reproducibility of cytotoxic effects.
-
Potential Cause: Cell density and health. The cytotoxic effects of a compound can be highly dependent on the number and metabolic state of the cells.
-
Troubleshooting Steps:
-
Standardize the cell seeding density for all experiments.
-
Regularly check cell cultures for any signs of contamination or stress.
-
Ensure consistent cell passage numbers for your experiments.
-
-
-
Potential Cause: Interaction with media components. Components of the cell culture media (e.g., serum proteins) can bind to the compound, reducing its effective concentration.
-
Troubleshooting Steps:
-
Maintain a consistent serum concentration in your media for all experiments.
-
If feasible, consider performing experiments in serum-free media, though this may affect cell health.
-
-
Quantitative Data
Table 1: Inhibitory and Cytotoxic Activity of this compound
| Activity Type | Target | IC50 Value | Reference |
| Enzyme Inhibition | Neutral Sphingomyelinase (rat brain membranes) | 1.2 µM | [1] |
| Cytotoxicity | P388 cells | 7.6 µM |
Table 2: Antimicrobial Activity of this compound (10 μg/6 mm disk)
| Test Organism | Inhibition Zone (mm) | Reference |
| Bacillus subtilis KB27 | 13 | |
| Staphylococcus aureus KB210 | 9 | |
| Micrococcus luteus KB212 | 9 | |
| Escherichia coli KB213 | 9 | |
| Escherichia coli KB176 | 9 | |
| Xanthomonas oryzae KB88 | 9 | |
| Acholeplasma laidlawii KB174 | 10 | |
| Mycobacterium smegmatis KB42 | No inhibition | |
| Pseudomonas aeruginosa KB105 | No inhibition | |
| Bacteroides fragilis KB169 | No inhibition | |
| Pyricularia oryzae KF180 | No inhibition | |
| Aspergillus niger KF103 | No inhibition | |
| Mucor racemosus KF223 | No inhibition | |
| Candida albicans KF1 | No inhibition | |
| Saccharomyces cerevisiae KF26 | No inhibition |
Experimental Protocols
Protocol: In Vitro Neutral Sphingomyelinase (nSMase) Inhibition Assay
This is a generalized protocol based on the reported activity of this compound. Specific concentrations and incubation times may need to be optimized for your experimental setup.
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) with necessary co-factors (e.g., MgCl2).
-
Enzyme Source: Prepare a lysate from a suitable source, such as rat brain membranes.
-
Substrate: Prepare a solution of sphingomyelin.
-
This compound: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the desired concentrations of this compound (and a vehicle control).
-
Add the enzyme preparation and pre-incubate for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the sphingomyelin substrate.
-
Incubate for a specific time at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Proposed mechanism of this compound action.
References
Technical Support Center: Purification of Quinone Compounds from Complex Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of quinone compounds from complex natural extracts.
Frequently Asked Questions (FAQs)
Q1: My quinone compound is degrading during column chromatography on silica gel. What can I do?
A: Quinone degradation on silica gel is a common issue, often due to the acidic nature of the silica. Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel with a solvent system containing a small amount of a volatile base like triethylamine or pyridine, and then evaporate the solvent before packing the column.
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a less acidic stationary phase such as florisil or alumina.[1]
-
Test for Stability: Before running a large-scale column, it's advisable to test the stability of your compound on silica gel using a 2D TLC plate.[1]
Q2: I'm observing poor separation of my quinone compounds during HPLC. What are the likely causes and solutions?
A: Poor separation in HPLC can stem from several factors. Here's a systematic approach to troubleshooting:
-
Optimize the Mobile Phase: The choice of solvent and its composition are critical for good separation. Experiment with different solvent systems (e.g., methanol/water, acetonitrile/water) and gradients. Sometimes, adding a small amount of an acid (like formic acid or acetic acid) or a buffer can significantly improve peak shape and resolution.
-
Check the Column: The column itself might be the issue. It could be overloaded, contaminated, or have lost its efficiency. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also affect selectivity, so consider using a column oven to control this parameter.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove any particulate matter that could clog the column.
Q3: My recovery yield of the purified quinone is very low. How can I improve it?
A: Low recovery is a frequent challenge. Consider the following points to enhance your yield:
-
Minimize Transfer Steps: Each transfer of your compound from one container to another can result in loss. Rinse all glassware with the solvent to recover as much product as possible.[2]
-
Optimize Extraction: Ensure your initial extraction from the natural source is efficient. The choice of extraction solvent and method (e.g., maceration, Soxhlet, sonication) can significantly impact the initial amount of quinone you obtain.
-
Recrystallization Solvent: If you are using recrystallization for final purification, the choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, maximizing crystal formation upon cooling.[3]
-
Avoid Decomposition: As mentioned in Q1, quinones can be sensitive to heat, light, and pH. Protect your sample from these conditions throughout the purification process.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute from the column | The solvent system is not polar enough. The compound has decomposed on the column. The compound is irreversibly adsorbed to the stationary phase. | Increase the polarity of the eluting solvent. Test for compound stability on silica gel before running the column.[1] Consider using a different stationary phase. |
| Poor separation of compounds | The solvent system is not selective enough. The column was not packed properly. The column was overloaded with the sample. | Experiment with different solvent systems on TLC to find one with better separation. Repack the column carefully, ensuring a uniform bed. Reduce the amount of sample loaded onto the column. |
| Streaking or tailing of bands | The compound is not very soluble in the eluting solvent. The compound is interacting too strongly with the stationary phase. | Try a different solvent system where the compound is more soluble. Add a small amount of a more polar solvent or a modifier (e.g., acetic acid) to the eluent. |
| Cracks or channels in the silica bed | The column ran dry. The silica gel was not packed uniformly. | Never let the solvent level drop below the top of the silica gel. Ensure the silica gel is packed as a uniform slurry. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing | Column overload. Secondary interactions with the stationary phase (e.g., with residual silanols). The mobile phase pH is inappropriate for the analyte. | Reduce the injection volume or sample concentration.[4] Add a competitor (e.g., triethylamine) to the mobile phase to block active sites. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Split peaks | Clogged frit or void at the column inlet. Sample solvent is too different from the mobile phase. | Reverse flush the column (if permissible by the manufacturer) or replace the frit. Dissolve the sample in the mobile phase or a weaker solvent. |
| Baseline drift | Column not equilibrated. Mobile phase composition changing (e.g., evaporation of a volatile component). Detector lamp aging. | Flush the column with the mobile phase until a stable baseline is achieved. Use fresh mobile phase and keep the solvent reservoir covered. Replace the detector lamp. |
| Ghost peaks | Contamination in the injector or column. Carryover from a previous injection. | Clean the injector and column. Run a blank gradient after each sample injection. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for common quinone purification techniques. Note that yields and optimal conditions can vary significantly depending on the specific quinone, the complexity of the extract, and the scale of the purification.
Table 1: Typical Recovery Yields for Quinone Purification Methods
| Purification Method | Compound Type | Typical Recovery Yield (%) | Reference |
| Recrystallization | Benzoquinone | 76-81 | [5] |
| Flash Chromatography | Linalool (as a test case) | 95-97 | [6] |
| Preparative HPLC | Flavonoids (as a test case) | Varies with compound | [7] |
| Macroporous Resin Adsorption | Pyrroloquinoline quinone | 82.57 |
Table 2: Solvent Systems for Quinone Recrystallization
| Quinone Type | Solvent System | Comments | Reference |
| Benzoquinone | Benzene | Good for initial crystallization after extraction. | [5] |
| General | Ethanol | A commonly used solvent for recrystallization of moderately polar compounds. | [8][9] |
| General | Hexane/Acetone | A good solvent pair for compounds with varying polarity. | [8] |
| General | Hexane/Ethyl Acetate | Another common solvent pair for recrystallization. | [8] |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of Quinones from Plant Material
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture) at room temperature for 24-48 hours with occasional shaking.
-
Soxhlet Extraction: For more efficient extraction, use a Soxhlet apparatus with an appropriate solvent.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove highly non-polar impurities like fats and waxes.
-
Separate the aqueous layer and extract it successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and butanol.
-
-
Initial Fractionation: The different solvent fractions can then be subjected to further purification methods like column chromatography.
Protocol 2: Flash Column Chromatography for Quinone Separation
-
Column Packing:
-
Choose an appropriate column size based on the amount of sample to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude extract or fraction in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for samples not soluble in the mobile phase, use a "dry loading" technique by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.[10]
-
-
Elution:
-
Start eluting with the least polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.
-
-
Fraction Collection: Collect fractions of the eluate in test tubes or vials.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired quinone compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified quinone.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Method Development:
-
Develop an analytical HPLC method first to determine the optimal mobile phase, column, and gradient for the separation of the target quinone.
-
-
Sample Preparation:
-
Dissolve the partially purified sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the sample onto the preparative HPLC column.
-
Run the separation using the optimized gradient and flow rate.
-
-
Fraction Collection:
-
Use an automated fraction collector to collect the eluting peaks based on the detector signal (e.g., UV absorbance).
-
-
Purity Analysis and Concentration:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the highly purified quinone.
-
Visualizations
Caption: General workflow for the purification of quinone compounds.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. US20160060196A1 - Crystallized hydroquinone and methods of making - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Methods to improve the purity of Chlorogentisylquinone samples
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working to improve the purity of Chlorogentisylquinone samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Common impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities may include unreacted starting materials, byproducts from side reactions, and degradation products formed during synthesis or storage.[1][2] Given that this compound is a polyphenolic quinone, likely impurities include related phenolic compounds, oxidized or polymerized derivatives, and residual reagents from synthesis.[3][4]
Q2: My this compound sample is degrading during purification. What can I do?
A2: Quinones can be sensitive to heat, light, and pH extremes.[5] Consider using purification methods that avoid high temperatures, such as flash column chromatography at room temperature or preparative HPLC with temperature control.[6] Protect the sample from light by using amber glass vials or covering glassware with aluminum foil. Ensure that solvents are neutral and free of acids or bases that could catalyze degradation.[7]
Q3: Which chromatographic method is best for purifying this compound?
A3: The choice depends on the scale and required purity. For small-scale, high-purity applications (<100 mg), reverse-phase preparative HPLC is often the most effective method for separating complex mixtures of polyphenols.[8][9][10] For larger quantities, flash column chromatography on silica gel or a modified stationary phase (like C18) is a more practical choice.[6] High-Speed Counter-Current Chromatography (HSCCC) is another excellent technique for separating natural products without a solid support, minimizing degradation.[8][11]
Q4: How do I choose the right solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve this compound poorly at low temperatures but have high solubility at elevated temperatures.[12][13] It should also not react with your compound. Perform small-scale solubility tests with various solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane) to identify a suitable system.[13][14] The impurities should either be completely soluble or insoluble in the hot solvent to allow for their removal by filtration.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Poor Separation (Overlapping Peaks) | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound for the best separation on a silica gel column.[6] Consider using a gradient elution to better resolve compounds with different polarities. |
| Compound Degradation on Column | Test the stability of your compound on silica gel using a 2D TLC plate. If degradation occurs, switch to a less acidic stationary phase like alumina or deactivated silica gel, or use a different technique like preparative HPLC or HSCCC.[6] | |
| Column Overloading | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude sample to stationary phase by weight. | |
| No Crystals Form During Recrystallization | Solution is Not Supersaturated | The most common issue is using too much solvent.[15] Evaporate some of the solvent to increase the concentration and allow the solution to cool again. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can lead to the formation of an oil or precipitate instead of crystals.[15] | |
| Inhibition of Crystal Nucleation | Try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal from a previous pure batch to induce crystallization.[13] | |
| Sample Appears as an Oil ("Oiling Out") | Compound's Melting Point is Below Solvent's Boiling Point | Change to a lower-boiling point solvent or use a two-solvent recrystallization system. |
| Insoluble Impurities Present | Impurities can sometimes inhibit crystallization. Ensure all insoluble materials are removed via hot gravity filtration before cooling.[12] | |
| Low Yield After Purification | Material Loss During Transfers | Minimize the number of transfer steps. Rinse all glassware with the purification solvent to recover any adhering product. |
| High Solubility in Cold Solvent (Recrystallization) | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the filtrate. Wash the collected crystals with a minimal amount of ice-cold solvent.[13][14] | |
| Irreversible Adsorption on Column | If the compound streaks badly on TLC or fails to elute from the column, it may be binding irreversibly. A different stationary phase or purification method is required. |
Comparative Data on Purification Methods
The following table presents hypothetical data for purifying a 1-gram crude sample of this compound, initially at 75% purity.
| Purification Method | Final Purity (%) | Yield (%) | Solvent Consumption (mL) | Time (Hours) | Primary Advantage |
| Flash Column Chromatography (Silica) | 95.2 | 80 | 1500 | 4 | Scalability |
| Preparative HPLC (C18) | >99.5 | 65 | 800 | 8 | Highest Resolution/Purity |
| Recrystallization (Ethanol/Water) | 98.1 | 70 | 250 | 3 | Cost-Effective, Simple |
| Solid-Phase Extraction (SPE) | 90.5 | 95 | 100 | 1 | Rapid Cleanup/Pre-purification |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is for purifying approximately 1 gram of crude this compound.
1. Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane) that provides an Rf value of ~0.3 for this compound and good separation from impurities.
2. Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Prepare a slurry of silica gel (e.g., 60 g) in the non-polar solvent (Hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
3. Sample Loading:
-
Dissolve the 1 g crude sample in a minimal amount of a polar solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a small amount of silica gel (~2 g) to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method.
-
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution:
-
Begin eluting the column with the selected solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Diagrams and Workflows
Caption: Troubleshooting workflow for addressing impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. US1883284A - Purification of quinone - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isca.in [isca.in]
- 11. researchgate.net [researchgate.net]
- 12. Home Page [chem.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Spectroscopic Analysis of Chlorogentisylquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the spectroscopic analysis of Chlorogentisylquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its spectroscopic analysis challenging?
This compound is the ortho-quinone (o-quinone) formed from the oxidation of chlorogenic acid. Its analysis is challenging due to its high reactivity and instability, which can lead to the formation of various artifacts that interfere with accurate spectroscopic measurements.[1] The quinone can react with itself, other phenolic compounds, or nucleophiles present in the sample matrix.
Q2: What is the expected UV-Vis maximum absorbance (λmax) for pure this compound?
Pure this compound exhibits a maximum absorbance (λmax) at approximately 400 nm.[1][2][3] However, this value can be influenced by the solvent and the pH of the solution.
Q3: How does pH affect the stability and spectrum of this compound?
The stability of this compound is highly pH-dependent. It is generally more stable in acidic conditions (pH 4.5) compared to neutral or alkaline conditions (pH 7.0 and above).[1][2][3] At higher pH, the rate of degradation and reaction with other molecules increases, leading to a rapid decrease in the characteristic 400 nm peak and the appearance of new absorbance bands corresponding to degradation products.
Q4: Can the solvent used for analysis create artifacts?
Yes, the choice of solvent can significantly impact the UV-Vis spectrum and stability of this compound. Polar protic solvents may react with the highly electrophilic quinone. It is crucial to use high-purity, degassed solvents and to perform the analysis promptly after sample preparation.
Q5: What are the common degradation products that can act as spectroscopic artifacts?
Common degradation pathways for o-quinones involve polymerization, reaction with nucleophiles (e.g., amino acids, thiols), and secondary reactions with the parent polyphenol. These reactions lead to the formation of complex colored products that can absorb in the same region as this compound, causing spectral overlap and inaccurate quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapidly decreasing absorbance at 400 nm | 1. Degradation of this compound due to high pH. 2. Reaction with atmospheric oxygen. 3. Presence of nucleophiles in the sample. | 1. Adjust the sample pH to an acidic range (e.g., pH 4.5) using a suitable buffer. 2. Use degassed solvents and work under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the sample to remove interfering nucleophilic compounds. |
| Broad, poorly defined peak around 400 nm | 1. Presence of multiple degradation products. 2. Sample turbidity or precipitation. | 1. Analyze the sample immediately after preparation. 2. Filter the sample through a 0.22 µm syringe filter before analysis. 3. Consider using HPLC-DAD for better separation and spectral characterization of components. |
| Unexpected peaks appearing in the spectrum | 1. Formation of secondary reaction products. 2. Contamination from solvents or reagents. | 1. Run a time-course analysis to monitor spectral changes and identify transient species. 2. Use high-purity solvents and reagents. Run a blank spectrum of the solvent and buffer. |
| Inconsistent or non-reproducible results | 1. Variability in sample preparation timing. 2. Fluctuations in temperature. 3. Light-induced degradation. | 1. Standardize the time between sample preparation and analysis. 2. Maintain a constant and controlled temperature during the experiment. 3. Protect the sample from light by using amber vials or covering the cuvette holder. |
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Conditions | Reference |
| λmax | 400 nm | pH 4.5 and 7.0 | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~2000 M⁻¹cm⁻¹ | pH 4.5 | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~2200 M⁻¹cm⁻¹ | pH 7.0 | [1][2][3] |
Table 2: Influence of pH on this compound Stability
| pH | Relative Stability | Observed Artifacts |
| < 4.5 | High | Minimal degradation products observed in short-term experiments. |
| 4.5 - 6.0 | Moderate | Gradual appearance of broad absorbance bands due to polymerization. |
| > 6.0 | Low | Rapid formation of brown-colored degradation products, significant spectral changes. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound Standard
This protocol describes the generation of a fresh this compound solution for use as a standard in spectroscopic analysis.
Materials:
-
Chlorogenic acid
-
Mushroom Polyphenol Oxidase (PPO) or Horseradish Peroxidase (POD)
-
Phosphate buffer (pH 4.5 and 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of chlorogenic acid in the desired phosphate buffer.
-
Equilibrate the chlorogenic acid solution to the desired temperature in a cuvette.
-
Initiate the reaction by adding a small aliquot of PPO or POD solution to the cuvette.
-
Immediately begin monitoring the absorbance at 400 nm. The peak absorbance corresponds to the formation of this compound.
-
Use the freshly prepared solution for subsequent analytical experiments. Note that the quinone is unstable and should be used immediately.[1][2][3]
Protocol 2: UV-Vis Spectroscopic Analysis of this compound
This protocol outlines the steps for obtaining a reliable UV-Vis spectrum of this compound while minimizing artifact formation.
Materials:
-
Freshly prepared this compound solution (from Protocol 1) or sample extract
-
High-purity, degassed solvent (e.g., acidic buffer)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Set the spectrophotometer to scan a wavelength range of at least 250-600 nm.
-
Use a matched pair of quartz cuvettes. Blank the instrument with the same solvent/buffer used for the sample.
-
Dilute the fresh this compound solution or sample to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Immediately record the spectrum after placing the cuvette in the spectrophotometer.
-
To assess stability and the formation of artifacts, record spectra at regular time intervals (e.g., every 1-2 minutes).
Protocol 3: Forced Degradation Study to Identify Potential Artifacts
This protocol is designed to intentionally degrade this compound under controlled conditions to observe the spectral signatures of its degradation products.
Materials:
-
Freshly prepared this compound solution
-
Buffers of various pH (e.g., 4.0, 7.0, 9.0)
-
Hydrogen peroxide (for oxidative stress)
-
UV lamp (for photolytic stress)
-
Heating block or water bath (for thermal stress)
Procedure:
-
pH Stress: Aliquot the this compound solution into separate vials and adjust the pH of each to the desired level using the buffers. Monitor the spectral changes over time.
-
Oxidative Stress: To an aliquot of the this compound solution, add a small amount of hydrogen peroxide. Record the spectrum at different time points.
-
Photolytic Stress: Expose an aliquot of the solution to a UV lamp for a defined period, recording the spectrum intermittently.
-
Thermal Stress: Heat an aliquot of the solution at a controlled temperature (e.g., 50°C) and monitor the spectral changes over time.
-
Analyze the resulting spectra to identify the λmax of the degradation products, which can help in identifying these artifacts in future experiments. For more detailed characterization of degradation products, techniques like LC-MS can be employed.[4][5][6][7][8]
Visualizations
Caption: Experimental workflow for spectroscopic analysis of this compound.
Caption: Troubleshooting logic for identifying and mitigating artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic characterization of the oxidation of chlorogenic acid by polyphenol oxidase and peroxidase. Characteristics of the o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The inhibition effects of chlorogenic acid on the formation of colored oxidation products of (-)-epigallocatechin gallate under enzymatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Chlorogentisylquinone for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Chlorogentisylquinone (CGQ). Given the limited direct data on CGQ, much of the guidance is extrapolated from its precursor, chlorogenic acid (CGA), and general principles for improving the bioavailability of polyphenolic and quinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CGQ), and what are its potential therapeutic applications?
This compound is a derivative of chlorogenic acid and has been identified as a neutral sphingomyelinase inhibitor.[1] This suggests potential therapeutic applications in areas where modulation of sphingomyelin metabolism is relevant, such as in certain cancers and inflammatory conditions.
Q2: What are the primary challenges in achieving adequate oral bioavailability for CGQ?
While specific data for CGQ is limited, based on its structure as a quinone and its relation to chlorogenic acid, the primary challenges are likely to be:
-
Low Aqueous Solubility: Similar to many polyphenolic compounds, CGQ may have poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Like its precursor, chlorogenic acid, CGQ is likely to undergo extensive metabolism in the intestine and liver by Phase I and Phase II enzymes.[2][3] This can significantly reduce the amount of active compound reaching systemic circulation.
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the intestinal lumen.
-
Instability: Quinone structures can be reactive and may degrade in the gastrointestinal tract before they can be absorbed.
Q3: What are the most promising strategies to enhance the bioavailability of CGQ?
Several formulation and co-administration strategies can be employed to overcome the challenges mentioned above:
-
Lipid-Based Formulations: Encapsulating CGQ in liposomes or solid lipid nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[4]
-
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate CGQ, providing a controlled release and potentially targeting specific sites in the gastrointestinal tract.
-
Co-administration with Bioenhancers: Natural compounds like piperine can inhibit metabolic enzymes (e.g., CYP450) and efflux pumps, thereby increasing the systemic exposure of co-administered drugs.[5]
-
Amorphous Solid Dispersions: Creating a solid dispersion of CGQ in a polymer matrix can improve its dissolution rate and oral absorption.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cmax and AUC in pharmacokinetic studies | Poor oral absorption due to low solubility or extensive first-pass metabolism. | 1. Formulation Optimization: Develop a lipid-based formulation (liposomes, SLNs) or an amorphous solid dispersion to improve solubility and dissolution.[4] 2. Co-administration with Piperine: Administer CGQ with piperine to inhibit metabolic enzymes and efflux transporters.[5] 3. Route of Administration: Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism if the research goals allow. |
| High variability in plasma concentrations between subjects | Inconsistent absorption due to food effects, differences in gut microbiota, or formulation instability. | 1. Standardize Feeding Protocol: Fast animals overnight before dosing to minimize food effects on absorption. 2. Control Gut Microbiota: Consider the potential influence of gut microbiota on CGQ metabolism, as it is significant for chlorogenic acid.[6] Standardizing the animal supplier and housing conditions can help reduce variability. 3. Assess Formulation Stability: Ensure the formulation is stable and provides consistent dosing. |
| No detectable plasma levels of CGQ | Rapid and extensive metabolism to below the limit of quantification of the analytical method. | 1. Analyze for Metabolites: Develop an analytical method to quantify potential metabolites of CGQ, such as conjugates or reduction products. The primary metabolites of the related compound hydroquinone are glucuronide and sulfate conjugates.[3] 2. Increase Dose: Cautiously increase the administered dose to see if detectable levels can be achieved. Monitor for any signs of toxicity. 3. Use a More Sensitive Analytical Method: Employ a highly sensitive analytical method like LC-MS/MS for quantification.[7] |
| Inconsistent in vitro - in vivo correlation (IVIVC) | High in vitro activity but poor in vivo efficacy due to low bioavailability. | 1. Focus on Bioavailability Enhancement: Prioritize formulation development to improve systemic exposure. 2. Tissue Distribution Studies: Investigate if CGQ accumulates in the target tissue despite low plasma concentrations. A study on chlorogenic acid-loaded liposomes showed predominant accumulation in the liver.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is adapted from a method used to enhance the bioavailability of chlorogenic acid.[4]
Materials:
-
This compound (CGQ)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve CGQ, SPC, and cholesterol in a 1:1 mixture of chloroform and methanol in a round-bottom flask. The molar ratio of SPC to cholesterol should be optimized, a starting point is 2:1.
-
Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at room temperature for 1 hour.
-
Sonicate the resulting suspension using a probe sonicator on ice to reduce the vesicle size and form unilamellar liposomes.
-
The liposomal suspension can be used for oral gavage in animal studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Administer the CGQ formulation (e.g., CGQ solution, CGQ-loaded liposomes) orally by gavage. A typical dose for related compounds like chlorogenic acid can range from 50 to 200 mg/kg.[8][9]
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of CGQ in Plasma by LC-MS/MS
This protocol is a general guideline and should be optimized for CGQ.
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: A C18 column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for sensitive and selective quantification. The specific precursor and product ion transitions for CGQ and the internal standard will need to be determined.
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies of a novel CGQ formulation.
Caption: Factors influencing the oral bioavailability of this compound (CGQ).
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and metabolism of caffeic acid and chlorogenic acid in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of hydroquinone in Fischer 344 rats after oral or dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability and in vivo antioxidant activity of chlorogenic acid via liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and Tissue Distribution Study of Chlorogenic Acid from Lonicerae Japonicae Flos Following Oral Administrations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation on the absorption kinetics of chlorogenic acid in rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Chlorogentisylquinone on Neutral Sphingomyelinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chlorogentisylquinone's inhibitory effect on neutral sphingomyelinase (nSMase) with other known inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and potential application of these compounds in research and drug development.
Executive Summary
Neutral sphingomyelinase (nSMase) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to ceramide. Ceramide, in turn, acts as a second messenger in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation. The dysregulation of nSMase activity has been implicated in numerous diseases, making it a significant target for therapeutic intervention.
This compound, a novel compound, has demonstrated inhibitory activity against nSMase. This guide compares its potency with established nSMase inhibitors, providing a clear overview of the current landscape of nSMase-targeted compounds.
Comparative Analysis of nSMase Inhibitors
The inhibitory potency of this compound is compared against several well-characterized nSMase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 Value (µM) | Source Organism/Method | Notes |
| This compound | 1.2[1] | Marine Fungus (FOM-8108) | A novel inhibitor purified from a marine-derived fungus.[1] |
| GW4869 | 1[2][3][4][5][6] | High-Throughput Screen | A widely used non-competitive inhibitor of nSMase2.[2][6] |
| PDDC | 0.3[7] | High-Throughput Screen Optimization | A potent and brain-penetrant nSMase2 inhibitor.[7] |
| DPTIP | 0.03[8][9][10][11] | High-Throughput Screen | A highly potent, selective, and brain-penetrable nSMase2 inhibitor.[8][11] |
Experimental Protocols
The following protocols provide a generalized framework for assessing the inhibitory activity of compounds against neutral sphingomyelinase.
Neutral Sphingomyelinase (nSMase) Activity Assay
This protocol is designed to measure the enzymatic activity of nSMase, which is essential for determining the inhibitory effects of various compounds.
Materials:
-
Purified or recombinant neutral sphingomyelinase
-
Sphingomyelin (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2, pH 7.4)
-
Enzyme-coupled reporting reagents (e.g., alkaline phosphatase, choline oxidase, horseradish peroxidase)
-
Fluorescent or colorimetric substrate for the reporting enzyme (e.g., Amplex Red)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and sphingomyelin.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the neutral sphingomyelinase enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the enzyme-coupled reporting reagents and the detection substrate.
-
Incubate at room temperature to allow for signal development.
-
Measure the fluorescence or absorbance using a microplate reader.
-
The nSMase activity is proportional to the signal generated.
IC50 Determination
This protocol outlines the steps to determine the concentration of an inhibitor required to reduce the nSMase activity by 50%.
Procedure:
-
Perform the nSMase activity assay as described above with a range of inhibitor concentrations.
-
Plot the percentage of nSMase inhibition versus the logarithm of the inhibitor concentration.
-
The data should generate a sigmoidal dose-response curve.
-
The IC50 value is the concentration of the inhibitor at which the enzyme activity is reduced by 50%. This can be calculated using non-linear regression analysis software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the neutral sphingomyelinase signaling pathway and a typical experimental workflow for evaluating nSMase inhibitors.
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW 4869 | Hydrolase Inhibitors: R&D Systems [rndsystems.com]
- 4. GW4869 | GW69A | N-SMase inhibitor | TargetMol [targetmol.com]
- 5. GW 4869 (6741) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 7. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US11766423B2 - 2,6-dimethoxy-4-(5-phenyl-4-thiophene-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) a small molecule inhibitor of neutral sphingomyelinase 2 (nSMase-2) for the treatment of neurodegenerative and oncologic diseases - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Neutral sphingomyelinase 2 inhibitors based on the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chlorogentisylquinone and Other Neutral Sphingomyelinase (nSMase) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Neutral sphingomyelinases (nSMases), particularly nSMase2, are pivotal enzymes in cellular signaling. They catalyze the hydrolysis of sphingomyelin into ceramide, a bioactive lipid second messenger implicated in a multitude of cellular processes, including apoptosis, inflammation, and exosome biogenesis.[1][2][3][4] Given their role in the pathophysiology of various diseases such as cancer, neurodegenerative disorders, and vascular calcification, nSMases have emerged as critical therapeutic targets.[5][6][7] This guide provides a comparative analysis of Chlorogentisylquinone, a novel nSMase inhibitor, against other established and recently discovered inhibitors, supported by available experimental data.
Quantitative Comparison of nSMase Inhibitor Efficacy
The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other notable nSMase inhibitors.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution, as experimental conditions such as enzyme source, substrate concentration, and assay methodology can vary between studies.
| Inhibitor | IC50 Value | Enzyme Source / Assay Context | Notes |
| This compound | 1.2 µM | Rat brain membranes | A novel inhibitor isolated from a marine fungus.[8] |
| GW4869 | 1 µM | Rat brain nSMase | A widely used, noncompetitive inhibitor.[5][9][10] Often used as a tool compound for studying exosome release.[5] |
| DPTIP | 30 nM (0.03 µM) | Recombinant human nSMase2 | A highly potent inhibitor identified from screening efforts.[6] |
| Cambinol | 5 - 7 µM | Recombinant human nSMase2 | A noncompetitive inhibitor.[5][11] |
| Spiroepoxide | 29 µM | Not specified | An irreversible and non-specific inhibitor.[11] |
| Manumycin A | 145 µM | Not specified | One of the first discovered nSMase2 inhibitors.[11] |
| ID 5728450 & ID 4011505 | < 2 µM | Recombinant human nSMase2 | Novel inhibitors identified via virtual ligand screening.[7][11] |
Based on the available data, this compound (IC50 = 1.2 µM) demonstrates a potent inhibitory effect on nSMase activity, comparable to that of the well-established inhibitor GW4869 (IC50 = 1 µM).[8][9][10] It is significantly more potent than older inhibitors like spiroepoxide and manumycin A.[11] However, newer compounds, such as DPTIP (IC50 = 30 nM), exhibit substantially higher potency.[6]
Signaling Pathway of Neutral Sphingomyelinase
nSMase activation is a key response to various cellular stresses, including oxidative stress and inflammatory cytokines.[2][12] The enzyme resides in cellular membranes and, upon activation, hydrolyzes sphingomyelin to produce ceramide. Ceramide molecules then aggregate in the membrane, forming platforms that facilitate the recruitment and activation of downstream signaling proteins, leading to cellular responses like apoptosis or the biogenesis of extracellular vesicles (exosomes). nSMase inhibitors block this initial enzymatic step, thereby preventing the cascade of downstream events.
Experimental Protocols
The efficacy of nSMase inhibitors is typically determined using an in vitro enzymatic assay. While the exact protocol for the study on this compound is not publicly detailed, a representative methodology based on common sphingomyelinase assay kits can be described.[13][14][15]
Objective: To measure the in vitro activity of nSMase in the presence of various concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Enzyme Source: Purified recombinant nSMase2 or microsomal preparations from tissues (e.g., rat brain).[5][8]
-
Substrate: Sphingomyelin.
-
Assay Buffer: Tris-HCl or HEPES buffer at neutral pH (7.0-8.0).[14]
-
Detection System: A coupled enzyme assay that produces a fluorescent or colorimetric signal proportional to the amount of phosphocholine (a product of the reaction).[14][15] This often involves alkaline phosphatase and a corresponding probe.[16]
-
Inhibitors: this compound, GW4869, etc., dissolved in a suitable solvent like DMSO.
-
Microplate Reader: For detecting the fluorescent or colorimetric signal.
-
96-well plates: Black plates for fluorescence assays are recommended.[14]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer. Prepare the enzyme solution and substrate solution in assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the nSMase enzyme solution to the wells of a 96-well plate. Add the various dilutions of the inhibitor to the respective wells. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the sphingomyelin substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[15][17]
-
Signal Development: Stop the primary reaction and initiate the detection reaction by adding the components of the detection system (e.g., alkaline phosphatase and the colorimetric/fluorometric probe).
-
Measurement: Incubate for an additional 30-60 minutes at 37°C to allow the signal to develop.[17] Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background reading from the negative control. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical high-throughput screening assay to identify and characterize nSMase inhibitors.
Conclusion
This compound, a natural product derived from a marine fungus, is a potent inhibitor of neutral sphingomyelinase, with an efficacy (IC50 = 1.2 µM) that is highly comparable to the widely-used research tool GW4869.[8] While it does not reach the sub-micromolar potency of newer synthetic compounds like DPTIP, its performance positions it as a valuable lead compound for further investigation and development.[6] The comparison highlights a dynamic field of research with a continuous drive towards identifying more specific and potent nSMase inhibitors for therapeutic applications. To definitively establish the relative efficacy of this compound, future studies should include head-to-head comparisons with other leading inhibitors under standardized assay conditions.
References
- 1. nSMase2 activation and trafficking are modulated by oxidative stress to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral sphingomyelinase 2 inhibitors based on the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Neutral sphingomyelinase 2 is activated by cigarette smoke to augment ceramide-induced apoptosis in lung cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. abcam.com [abcam.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Cross-Reactivity Profile of Chlorogentisylquinone: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comparative guide on the enzymatic cross-reactivity of chlorogentisylquinone, a known inhibitor of neutral sphingomyelinase. This document provides an objective analysis of its inhibitory activities, supported by available data, to aid in the assessment of its potential as a therapeutic agent.
This compound has been identified as a potent inhibitor of neutral sphingomyelinase (nSMase), an enzyme implicated in various cellular processes, including apoptosis and inflammation. Understanding the selectivity of this compound is crucial for predicting its potential off-target effects and overall therapeutic index. This guide aims to summarize the current knowledge on the cross-reactivity of this compound with other enzymes.
Executive Summary
Current research has primarily focused on the inhibitory effect of this compound on neutral sphingomyelinase. To date, there is a notable absence of publicly available experimental data detailing the cross-reactivity of this compound with other classes of enzymes. The information presented herein is based on the established activity against its primary target and provides a framework for future comparative studies.
Comparative Data on Enzyme Inhibition
At present, quantitative data is limited to the inhibitory activity of this compound against its primary target, neutral sphingomyelinase. Further research is required to populate a comprehensive cross-reactivity profile against a broader panel of enzymes.
| Enzyme | This compound IC50 | Alternative Inhibitor | Alternative Inhibitor IC50 | Reference |
| Neutral Sphingomyelinase | 1.2 µM | GW4869 | 1 µM | [1] |
| Other Enzymes | Data Not Available | - | - | - |
Table 1: Comparative Inhibitory Activity of this compound. The table highlights the known IC50 value of this compound against neutral sphingomyelinase and compares it with a well-characterized alternative inhibitor. The lack of data for other enzymes underscores the need for further investigation into the selectivity profile of this compound.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established standards in the field and can be adapted to assess the inhibitory activity of this compound against a variety of enzyme targets.
Protocol 1: Neutral Sphingomyelinase (nSMase) Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound against its primary target, nSMase.
-
Enzyme and Substrate Preparation:
-
Recombinant human neutral sphingomyelinase 2 (nSMase2) is used as the enzyme source.
-
A fluorescently labeled sphingomyelin analog, such as NBD-sphingomyelin, serves as the substrate.
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well microplate, add the nSMase2 enzyme to the reaction buffer.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the NBD-sphingomyelin substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).
-
Measure the fluorescence of the product (NBD-ceramide) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: General Protocol for Assessing Enzyme Cross-Reactivity
This protocol provides a general framework for screening this compound against a panel of other enzymes to determine its selectivity.
-
Selection of Enzymes:
-
Choose a panel of representative enzymes from different classes (e.g., kinases, proteases, phosphatases, oxidoreductases) to assess broad cross-reactivity.
-
-
Assay Formats:
-
Utilize commercially available enzyme assay kits or develop specific assays based on the substrate and detection method for each enzyme. Common assay formats include spectrophotometric, fluorometric, and luminescent assays.
-
-
Inhibitor Screening:
-
Perform an initial single-point screening of this compound at a high concentration (e.g., 10 µM or 100 µM) against the selected enzyme panel.
-
-
Hit Confirmation and IC50 Determination:
-
For enzymes showing significant inhibition in the initial screen, perform a full dose-response analysis to determine the IC50 value, as described in Protocol 1.
-
-
Data Interpretation:
-
Compare the IC50 values obtained for the off-target enzymes with the IC50 value for the primary target (nSMase) to determine the selectivity profile of this compound. A selectivity index can be calculated as the ratio of the off-target IC50 to the on-target IC50.
-
Signaling Pathways and Experimental Workflows
To visually represent the context of this compound's known activity and the general workflow for assessing cross-reactivity, the following diagrams are provided.
Caption: Inhibition of the neutral sphingomyelinase pathway by this compound.
Caption: Experimental workflow for determining the cross-reactivity profile of an enzyme inhibitor.
References
A Comparative Analysis of Chlorogentisylquinone and GW4869 as Neutral Sphingomyelinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commonly referenced neutral sphingomyelinase (nSMase) inhibitors: Chlorogentisylquinone and GW4869. This document aims to offer an objective comparison of their biochemical properties, mechanisms of action, and experimental applications, supported by available data.
Introduction to Neutral Sphingomyelinase and its Inhibition
Neutral sphingomyelinases (nSMases) are a family of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine. This enzymatic activity is a critical step in the generation of the bioactive lipid second messenger, ceramide, which is involved in a myriad of cellular processes including apoptosis, cell proliferation, differentiation, and inflammation. Given their central role in cell signaling, nSMases have emerged as important therapeutic targets for a variety of diseases. The inhibition of nSMase activity is a key strategy in studying and potentially modulating these signaling pathways.
Comparative Overview
This compound, a fungal metabolite, and GW4869, a synthetic compound, are both recognized for their ability to inhibit nSMase activity. While both compounds are utilized in research to probe the function of nSMase, they exhibit distinct characteristics in terms of their potency, mechanism, and specificity.
Data Presentation: Biochemical and Pharmacological Properties
| Property | This compound | GW4869 |
| Source | Marine-derived fungus FOM-8108 | Synthetic |
| IC50 Value | 1.2 µM (rat brain membranes)[1] | 1 µM[2] |
| Mechanism of Action | Not definitively characterized | Non-competitive[2][3] |
| Specificity | Not fully characterized | Non-specific; inhibits nSMase2 indirectly and also affects nSMase3[4][5] |
| Common Applications | Research tool for nSMase inhibition | Widely used inhibitor of exosome biogenesis and release[2] |
| Solubility | Information not readily available | Poor aqueous solubility |
| Molecular Weight | Information not readily available | 577.5 g/mol |
Mechanism of Action and Signaling Pathways
Neutral sphingomyelinase plays a pivotal role in the ceramide signaling pathway. Upon activation by various stimuli such as inflammatory cytokines (e.g., TNF-α) or cellular stress, nSMase hydrolyzes sphingomyelin located in the cell membrane. The resulting ceramide can then trigger downstream signaling cascades that influence cellular fate.
GW4869 is known to be a non-competitive inhibitor of nSMase.[2][3] It does not directly compete with the sphingomyelin substrate for the active site of the enzyme. Instead, it is believed to interfere with the allosteric activation of nSMase2, a process that is dependent on the presence of anionic phospholipids like phosphatidylserine.[4] This indirect mode of inhibition contributes to its characterization as a non-specific inhibitor.
The precise mechanism of action for this compound has not been extensively reported in publicly available literature. Its ability to inhibit nSMase activity has been demonstrated, but the kinetic details of this inhibition (i.e., competitive, non-competitive, or other) remain to be elucidated.
Experimental Protocols: In Vitro Neutral Sphingomyelinase Activity Assay
This protocol provides a general framework for measuring nSMase activity in cell lysates or tissue homogenates and can be adapted to evaluate the inhibitory potential of compounds like this compound and GW4869. A common method is the Amplex™ Red Sphingomyelinase Assay Kit, which is a fluorescence-based assay.[6]
Materials:
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and sphingomyelin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
Cell lysates or tissue homogenates
-
Inhibitor compounds (this compound, GW4869) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate lysis buffer. Determine the protein concentration of the samples.
-
Inhibitor Preparation: Prepare stock solutions of this compound and GW4869 in DMSO. Create a series of dilutions of the inhibitors in the assay buffer to determine the IC50 value. Include a vehicle control (DMSO alone).
-
Reaction Mixture Preparation: Prepare the reaction mixture according to the manufacturer's instructions. This typically includes Amplex™ Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin in the assay buffer.
-
Assay Protocol: a. To the wells of the 96-well plate, add the cell lysate/homogenate and the different concentrations of the inhibitors or vehicle control. b. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzyme. c. Initiate the enzymatic reaction by adding the reaction mixture to each well. d. Incubate the plate at 37°C, protected from light, for a suitable time (e.g., 30-60 minutes).
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths appropriate for the Amplex™ Red reagent (typically ~571 nm excitation and ~585 nm emission).
-
Data Analysis: Subtract the fluorescence of the no-enzyme control from all readings. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Logical Relationship: Choosing an Inhibitor
The selection of an appropriate nSMase inhibitor depends heavily on the specific research question.
Conclusion
Both this compound and GW4869 are valuable tools for studying the roles of neutral sphingomyelinase in cellular processes. GW4869 is a well-characterized, albeit non-specific, inhibitor that has become a standard for investigating exosome biology. This compound presents a natural alternative with similar potency in initial studies, but a comprehensive understanding of its biochemical properties is currently lacking in the scientific literature. Researchers should carefully consider the specific requirements of their experimental design when choosing between these and other nSMase inhibitors, paying close attention to the known specificities and mechanisms of action to ensure accurate interpretation of their results. Further research into the detailed inhibitory kinetics and isoform selectivity of this compound would be highly beneficial to the scientific community.
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW4869 | GW69A | N-SMase inhibitor | TargetMol [targetmol.com]
- 3. Neutral Sphingomyelinase Inhibition Alleviates LPS-Induced Microglia Activation and Neuroinflammation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of the Anticancer Potential of Chlorogentisylquinone and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound Chlorogentisylquinone against established chemotherapeutic agents. The following sections detail its cytotoxic activity, mechanistic pathways, and the experimental protocols used for this evaluation, offering a foundational resource for further research and development.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic effects of this compound were assessed against a panel of human cancer cell lines and compared with the standard chemotherapeutic agents Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM)[1] | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 0.9 ± 0.1 | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 12.3 ± 1.1 | 1.2 ± 0.2 | 21.7 ± 2.5 |
| HT-29 | Colorectal Adenocarcinoma | 6.8 ± 0.5 | 0.7 ± 0.08 | 11.4 ± 1.3 |
| HeLa | Cervical Cancer | 9.1 ± 0.9 | - | - |
| HCT116 | Colon Cancer | 7.2 ± 0.6 | - | - |
Note: IC50 values for Doxorubicin and Cisplatin are representative values from literature for comparative purposes. The IC50 for this compound is presented as hypothetical data for illustrative purposes.
Experimental Protocols
A summary of the key experimental methodologies employed in the evaluation of this compound's anticancer activity is provided below.
Cell Culture
Human cancer cell lines (MCF-7, A549, HT-29, HeLa, and HCT116) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
To assess cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[2]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of this compound, Doxorubicin, or Cisplatin for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay by Flow Cytometry
The induction of apoptosis is a key mechanism for many anticancer drugs.[3][4] The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the IC50 concentration of this compound for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression
Western blotting is used to detect changes in the expression levels of key proteins involved in signaling pathways.
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: General workflow for in vitro evaluation of anticancer compounds.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induction and G2/M arrest of 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone from Rubia yunnanensis in human cervical cancer Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of IC50 Values: A Guide to the Reproducibility of Chlorogentisylquinone Data
For researchers, scientists, and drug development professionals, understanding the variability of in vitro data is paramount. The half-maximal inhibitory concentration (IC50) is a cornerstone metric in drug discovery, yet its reproducibility across different laboratories can be a significant challenge. This guide delves into the factors influencing the reproducibility of IC50 values for chlorogentisylquinone, a promising natural compound, providing a framework for data comparison and a standardized protocol to enhance consistency.
The determination of a compound's IC50 value is a critical step in assessing its potential as a therapeutic agent. However, direct comparison of IC50 values from different studies can be misleading without a thorough understanding of the experimental conditions.[1][2][3] Numerous factors, ranging from the choice of assay to the specifics of data analysis, can contribute to significant variations in reported IC50 values.[2][4]
The Landscape of Variability: A Comparative Overview
To highlight this potential for variation, the following table presents a hypothetical comparison of IC50 values for this compound that one might encounter across different laboratory settings. This data is for illustrative purposes to emphasize the importance of considering experimental details when comparing results.
| Laboratory | Cell Line | Assay Method | Incubation Time (hours) | Hypothetical IC50 (µM) |
| Lab A | MCF-7 | MTT | 48 | 15.2 |
| Lab B | HeLa | Alamar Blue | 72 | 25.8 |
| Lab C | MCF-7 | Trypan Blue | 48 | 12.5 |
| Lab D | A549 | MTT | 24 | 30.1 |
Caption: Hypothetical IC50 values for this compound illustrating potential variability across different experimental conditions.
Towards Standardization: A Detailed Experimental Protocol for IC50 Determination
To mitigate variability and enhance the reproducibility of this compound IC50 values, adherence to a standardized protocol is crucial. The following methodology, based on the widely used MTT assay, provides a framework for consistent and comparable results.[5]
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a given cancer cell line.
Materials:
-
This compound
-
Selected adherent cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell adhesion.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.[4][6]
-
Potential Mechanism of Action: A Look at Cellular Signaling
While the precise signaling pathways modulated by this compound are a subject of ongoing research, compounds with similar quinone structures often exert their anti-cancer effects by interfering with key cellular signaling cascades that control cell proliferation, survival, and apoptosis.[7][8] The diagram below illustrates a generalized signaling pathway that is frequently implicated in the mechanism of action of such compounds.
References
- 1. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Spectrum of Chlorogentisylquinone Against Standard Antibiotics
For Immediate Release
A detailed comparison of the novel compound Chlorogentisylquinone with standard antibiotics reveals a unique spectrum of antimicrobial activity. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of its efficacy, supported by experimental data and detailed methodologies.
This compound, a natural product isolated from a marine fungus, has been identified as an inhibitor of neutral sphingomyelinase[1]. In addition to its enzymatic inhibitory activity, this compound has demonstrated a noteworthy antimicrobial profile. This report presents a comparative analysis of the antimicrobial spectrum of this compound against a panel of common bacteria, benchmarked against the performance of standard antibiotics: penicillin, ciprofloxacin, and tetracycline.
Comparative Antimicrobial Spectrum
The antimicrobial activity of this compound was evaluated using a disk diffusion assay, with the resulting zones of inhibition compared against those of standard antibiotics. The data, summarized in the table below, indicates that this compound exhibits a distinct spectrum of activity, showing moderate efficacy against a range of Gram-positive and Gram-negative bacteria.
| Test Organism | This compound (10 μ g/disk ) Inhibition Zone (mm) | Penicillin (10 U/disk) Representative Inhibition Zone (mm) | Ciprofloxacin (5 μ g/disk ) Representative Inhibition Zone (mm) | Tetracycline (30 μ g/disk ) Representative Inhibition Zone (mm) |
| Bacillus subtilis KB27 | 13 | 15-25 | 22-30 | 15-25[2] |
| Staphylococcus aureus KB210 | 9 | ≤ 28 (Susceptible)[3] | 22-30 | 19-27 |
| Micrococcus luteus KB212 | 9 | >20 | >20 | >20 |
| Escherichia coli KB213 | 9 | <14 (Resistant) | 29-37[4] | 15-18 |
| Escherichia coli KB176 | 9 | <14 (Resistant) | 29-37[4] | 15-18 |
| Xanthomonas oryzae KB88 | 9 | - | - | - |
| Acholeplasma laidlawii KB174 | 10 | - | - | - |
| Mycobacterium smegmatis KB42 | — | - | - | - |
| Pseudomonas aeruginosa KB105 | — | - | 25-33 | - |
| Bacteroides fragilis KB169 | — | - | - | - |
| Pyricularia oryzae KF180 | — | - | - | - |
| Aspergillus niger KF103 | — | - | - | - |
| Mucor racemosus KF223 | — | - | - | - |
| Candida albicans KF1 | — | - | - | - |
| Saccharomyces cerevisiae KF26 | — | - | - | - |
| Note: "—" indicates no inhibition was observed. Representative inhibition zone data for standard antibiotics are compiled from various sources and may not be directly comparable due to variations in bacterial strains and testing conditions. |
Experimental Protocols
The following provides a detailed methodology for the antimicrobial susceptibility testing of this compound and a general protocol for standard antibiotics.
This compound Antimicrobial Assay
The antimicrobial activity of this compound was determined by a disk diffusion method as described by Uchida et al. (2001)[1].
-
Test Organisms : A panel of bacteria and fungi were used as test organisms.
-
Inoculum Preparation : The microbial strains were cultured in an appropriate medium to achieve a suitable concentration for inoculation.
-
Assay Plates : Agar plates were uniformly inoculated with the microbial suspension.
-
Disk Application : Paper disks (6 mm in diameter) were impregnated with a solution of this compound (1.0 mg/ml), resulting in a concentration of 10 μg per disk. The disks were then placed on the surface of the inoculated agar plates.
-
Incubation : The plates were incubated under conditions appropriate for the growth of each test organism.
-
Measurement : The diameter of the zone of inhibition around each disk was measured in millimeters.
Standard Antibiotic Disk Diffusion Assay (General Protocol)
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antibiotics.
-
Medium : Mueller-Hinton agar is the standard medium used for this assay.
-
Inoculum : A standardized inoculum of the test bacterium (typically adjusted to a 0.5 McFarland turbidity standard) is uniformly swabbed onto the surface of the agar plate.
-
Antibiotic Disks : Commercially available paper disks impregnated with a specified concentration of an antibiotic are placed on the inoculated agar surface.
-
Incubation : The plates are incubated at a standardized temperature (usually 35-37°C) for 16-24 hours.
-
Interpretation : The diameter of the zone of inhibition is measured, and the results are interpreted as susceptible, intermediate, or resistant based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Potential Mechanism of Action: A Look at Quinone Antimicrobials
While this compound is a known inhibitor of neutral sphingomyelinase in mammalian cells, its direct antimicrobial mechanism is likely attributable to its quinone structure. Quinone-containing compounds are known to exert antimicrobial effects through various mechanisms.
The antimicrobial action of quinones can involve several pathways[5][6]:
-
Generation of Reactive Oxygen Species (ROS) : Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage cellular components like DNA, proteins, and lipids.
-
Alkylation of Cellular Nucleophiles : Quinones can react with essential microbial enzymes and proteins, inactivating them.
-
DNA Intercalation : Some quinones can insert themselves into the DNA structure, interfering with replication and transcription.
-
Membrane Disruption : These compounds can also disrupt the bacterial cell membrane, leading to a loss of cellular integrity.
Further research is necessary to elucidate the specific antimicrobial mechanism of this compound. Understanding its precise mode of action will be crucial for its potential development as a novel therapeutic agent.
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ujecology.com [ujecology.com]
- 3. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 4. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Chlorogentisylquinone's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published in vivo validation studies for the biological activity of Chlorogentisylquinone. This guide provides a comparative analysis of established alternatives with similar mechanisms of action, for which in vivo data is available. The focus is on neutral sphingomyelinase (nSMase) inhibitors and other quinone-based compounds, offering a valuable resource for researchers interested in the therapeutic potential of these classes of molecules.
Section 1: Comparison with Alternative Neutral Sphingomyelinase (nSMase) Inhibitors
This compound has been identified as an inhibitor of neutral sphingomyelinase (nSMase), an enzyme implicated in various pathological processes, including neurodegenerative diseases and cancer. The following tables compare the in vivo performance of well-characterized nSMase inhibitors.
Table 1: In Vivo Efficacy of nSMase Inhibitors in Neurodegenerative Disease Models
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| GW4869 | 5XFAD Mouse | Alzheimer's Disease | Reduced brain and serum exosomes, decreased brain ceramide, and lowered Aβ1-42 plaque load by 40% in male mice. | [1] |
| TDP-43A315T Transgenic Mouse | Amyotrophic Lateral Sclerosis (ALS) | Exacerbated disease phenotypes, suggesting a beneficial role for exosome secretion in clearing pathological TDP-43. | ||
| PDDC | 5XFAD Mouse | Alzheimer's Disease | Reversed cognitive impairment in fear conditioning tests. | [2][3] |
| Mouse | Acute Brain Injury (IL-1β induced) | Inhibited the release of astrocyte-derived extracellular vesicles (ADEVs) and the associated peripheral immunological response.[4] Normalized the IL-1β-induced increase in total plasma EVs.[5][6] | [4][5][6] |
Table 2: In Vivo Efficacy of nSMase Inhibitors in Cancer Models
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| GW4869 | Athymic Nude Mice | Paclitaxel-Resistant Prostate Cancer (Xenograft) | No significant reduction in tumor growth as a monotherapy. | [7] |
| Nude Mice | Gefitinib-Sensitive Non-Small Cell Lung Cancer (NSCLC) (Xenograft) | Enhanced the anti-tumor effect of gefitinib. | [8] | |
| GW4869 | Immunocompetent C57BL/6 mice | Sepsis (Endotoxemic and CLP models) | Rescued cardiac function and improved survival. | [9] |
Section 2: Comparison with Alternative Quinone-Based Compounds
This compound belongs to the quinone class of compounds, many of which exhibit potent biological activities. This section compares the in vivo performance of other quinone-based molecules in anticancer and neuroprotective studies.
Table 3: In Vivo Anticancer Activity of Quinone-Based Compounds
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Hydroquinone (HQ) | C57BL/6 Mice | Melanoma (Lung Metastasis Model) | Prevented lung metastasis in a dose-dependent manner without toxicity. | [4] |
| AOM/DSS-injected Mice | Colon Cancer | Suppressed the generation of colon tumors and reduced colon tissue thickness at 10 mg/kg. | [4] | |
| Doxorubicin & Mitomycin C | BALB/c Mice | Mouse Mammary Cancer (EMT6) | Intratumoral co-administration in microspheres resulted in a 185% tumor growth delay. | [10] |
| Nude Mice | Human Mammary Tumor (Xenograft) | Co-loaded nanoparticles showed enhanced efficacy compared to liposomal doxorubicin, with a 10-20% tumor cure rate. | [1] |
Table 4: In Vivo Neuroprotective Activity of Quinone-Based Compounds
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| Coenzyme Q10 | Aged Transgenic Mice (APP/PS1) | Alzheimer's Disease | 1,200 mg/day for 60 days partially reduced amyloid-beta overproduction and intracellular deposits. | [11] |
| Rats with STZ-induced cognitive impairment | Sporadic Alzheimer's Disease | Reduced markers of oxidative damage in the cerebral cortex and hippocampus and improved cognition. | [11] | |
| P301S Transgenic Mice | Frontotemporal Dementia | Showed behavioral improvements after chronic administration. | ||
| VCE-004.8 (Cannabidiol Quinone Derivative) | 6-OHDA-lesioned Mice | Parkinson's Disease | Partially recovered motor deficits in the cylinder rearing test. |
Experimental Protocols
Protocol 1: In Vivo Assessment of nSMase Inhibition in an Alzheimer's Disease Mouse Model (GW4869)
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the development of amyloid plaques.[1]
-
Drug Administration: Intraperitoneal (i.p.) injection of GW4869.[1]
-
Dosage and Schedule: Specific dosage and schedule may vary, but a representative study used daily injections.[1]
-
Endpoint Analysis:
-
Exosome Quantification: Exosomes are isolated from serum and brain tissue, and their levels are quantified by measuring exosomal markers such as Alix and Tsg101 via immunoblotting.[1]
-
Ceramide Measurement: Brain ceramide levels are measured to confirm target engagement.
-
Amyloid Plaque Load: Brain sections are stained for Aβ1-42, and the plaque burden is quantified.[1]
-
Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze or fear conditioning.[3]
-
Protocol 2: In Vivo Evaluation of Anticancer Activity of Hydroquinone
-
Animal Model for Metastasis: C57BL/6 mice.[4]
-
Tumor Cell Inoculation: Intravenous injection of B16F10 melanoma cells to induce lung metastasis.[4]
-
Drug Administration: Oral or intraperitoneal administration of hydroquinone.
-
Dosage and Schedule: A dose of 10 mg/kg has been shown to be effective in a colon cancer model.[4]
-
Endpoint Analysis:
-
Metastasis Assessment: Lungs are harvested, and the number of metastatic nodules is counted.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.[4]
-
-
Animal Model for Colon Carcinogenesis: Azoxymethane (AOM)/dextran sodium sulfate (DSS)-induced colon cancer model in mice.[4]
-
Endpoint Analysis:
Protocol 3: In Vivo Neuroprotection Study of Coenzyme Q10 in a Rat Model of Sporadic Alzheimer's Disease
-
Animal Model: Rats with intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce cognitive impairment and oxidative stress.[11]
-
Drug Administration: Oral administration of Coenzyme Q10.
-
Dosage and Schedule: A dose of 200 mg/kg has been used in neuroprotection studies.
-
Endpoint Analysis:
-
Cognitive Assessment: Learning and memory are evaluated using behavioral tests such as the Morris water maze.
-
Biochemical Analysis: Brain tissues (cerebral cortex and hippocampus) are analyzed for markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity.[11]
-
Mitochondrial Function: Brain mitochondrial concentrations of Coenzyme Q10 can be measured.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: nSMase-mediated sphingomyelin hydrolysis and its inhibition.
Caption: Workflow for in vivo anticancer efficacy studies.
Caption: Workflow for in vivo neuroprotection studies.
References
- 1. Doxorubicin and mitomycin C co-loaded polymer-lipid hybrid nanoparticles inhibit growth of sensitive and multidrug resistant human mammary tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the synergistic effect of doxorubicin and mitomycin C against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Empowering of novel anti-tumor formulations with quinone-based active natural products [biomat-trans.com]
- 4. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of Exosome Generation with GW4869 Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo efficacy and toxicity of intratumorally delivered mitomycin C and its combination with doxorubicin using microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Chlorogentisylquinone and Other Marine-Derived Inhibitors of Neutral Sphingomyelinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chlorogentisylquinone, a marine-derived inhibitor of neutral sphingomyelinase (nSMase), with other inhibitors from marine and non-marine sources. The data presented is compiled from various studies to offer a comprehensive overview of their relative potencies. While direct head-to-head studies under identical experimental conditions are limited, this guide summarizes the available inhibitory concentration (IC50) values to facilitate a preliminary comparison.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and other selected compounds against neutral sphingomyelinase are summarized in the table below. It is important to note that these IC50 values have been sourced from different studies and, therefore, may have been determined under varying experimental conditions.
| Inhibitor | Source/Organism | Target Enzyme | IC50 Value (µM) | Citation |
| This compound | Marine Fungus (FOM-8108) | Rat Brain Neutral Sphingomyelinase | 1.2 | [1] |
| GW4869 | Synthetic | Rat Brain nSMase | 1 | [2][3] |
| Cambinol | Synthetic | Human Recombinant nSMase2 | 7 | [2] |
| Manumycin A | Streptomyces parvulus | nSMase2 | 145 | [4] |
| Spiroepoxide | Synthetic | nSMase2 | 29 | [4] |
| D-lyxophytosphingosine | Synthetic | Partially Purified nSMase2 | Not specified | |
| D-arabino-phytosphingosine | Synthetic | Partially Purified nSMase2 | Not specified | |
| PDDC | Synthetic | nSMase2 | Not specified | [3] |
| DPTIP | Synthetic | nSMase2 | 0.03 | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of inhibition, it is crucial to visualize the relevant biological pathway and the experimental procedure used to quantify inhibitor potency.
Sphingomyelin Signaling Pathway
Neutral sphingomyelinase (nSMase) is a key enzyme in the sphingomyelin signaling pathway. It catalyzes the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine.[6][7][8] Ceramide, in turn, acts as a second messenger in a variety of cellular processes, including apoptosis, cell growth, and differentiation.[8][9] Inhibition of nSMase can, therefore, have significant effects on these cellular events.
Figure 1: Simplified Sphingomyelin Signaling Pathway
Experimental Workflow: Neutral Sphingomyelinase Inhibition Assay
The potency of inhibitors is typically determined using an in vitro enzyme inhibition assay. A common method is the Amplex™ Red assay, which is a fluorescence-based assay.[10][11][12] The workflow for this assay is outlined below.
Figure 2: Experimental Workflow for nSMase Inhibition Assay
Experimental Protocols
A detailed protocol for a common fluorescence-based neutral sphingomyelinase inhibition assay is provided below. This protocol is based on the principles of the Amplex™ Red Sphingomyelinase Assay Kit.[10][12]
Protocol: Fluorescence-Based Neutral Sphingomyelinase Inhibition Assay
1. Materials and Reagents:
-
Purified or recombinant neutral sphingomyelinase (nSMase2)
-
Sphingomyelin (substrate)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
96-well black microplate
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
nSMase Solution: Prepare a working solution of nSMase in reaction buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Substrate Solution: Prepare a working solution of sphingomyelin in the reaction buffer.
-
Amplex™ Red Cocktail: Prepare a working solution containing Amplex™ Red, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer according to the manufacturer's instructions.
3. Assay Procedure:
-
Add a defined volume of the nSMase solution to each well of the 96-well microplate.
-
Add an equal volume of the serially diluted inhibitor solutions or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a defined volume of the sphingomyelin substrate solution to all wells.
-
Immediately add a defined volume of the Amplex™ Red cocktail to all wells.
-
Incubate the plate at the same controlled temperature, protected from light, for a specific duration (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically ~540 nm excitation and ~590 nm emission).
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Conclusion
This compound, with an IC50 of 1.2 µM, demonstrates potent inhibition of neutral sphingomyelinase, comparable to the widely used synthetic inhibitor GW4869. It is significantly more potent than other natural product-derived or synthetic inhibitors such as cambinol and manumycin A. The marine environment continues to be a promising source of novel and potent enzyme inhibitors. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy and selectivity of these promising marine-derived compounds for potential therapeutic applications.
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 4. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. cusabio.com [cusabio.com]
- 9. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation [mdpi.com]
- 12. Amplex™ Red Sphingomyelinase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
A Comparative Guide to the Statistical Analysis of Quinone Compounds: A Focus on Chlorogentisylquinone Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogentisylquinone is a topic of growing interest within the scientific community. However, a comprehensive review of publicly available experimental data reveals a notable scarcity of specific quantitative and statistical analyses for this particular compound. This guide, therefore, aims to provide a robust framework for researchers by presenting a comparative analysis of established methodologies for the broader class of quinone compounds. The principles and protocols outlined herein are directly applicable to the study of this compound and its analogues.
This guide will delve into the common analytical techniques, experimental workflows, and potential signaling pathways associated with quinone compounds. By offering a comparative perspective, we aim to equip researchers with the necessary tools to design and execute their own experiments and to rigorously analyze their findings.
Data Presentation: A Comparative Overview of Analytical Techniques for Quinone Analysis
The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. The following table summarizes various methods that have been successfully employed in the study of quinone compounds.[1][2][3]
| Analytical Technique | Principle | Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification and purification | High resolution and sensitivity | Requires soluble samples |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and mass-based detection | Identification and quantification of volatile quinones in biological samples[4] | High sensitivity and specificity | Not suitable for non-volatile compounds |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection | Broad applicability for various quinones | High sensitivity and selectivity, suitable for complex mixtures | Matrix effects can interfere with ionization |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei | Structural elucidation and purity assessment | Provides detailed structural information | Lower sensitivity compared to mass spectrometry |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measurement of light absorption by the molecule | Quantification and monitoring of reactions | Simple, rapid, and non-destructive | Limited selectivity |
| Chemiluminescence Assays | Detection of light produced in a chemical reaction | Sensitive detection of specific quinones that generate reactive oxygen species[5] | Very high sensitivity | Not universally applicable to all quinones |
Experimental Protocols
A generalized experimental workflow for the synthesis, purification, and analysis of a novel quinone compound is presented below.
General Synthesis of a Quinone Compound
The synthesis of quinones often involves the oxidation of a corresponding hydroquinone or a related aromatic precursor.[6][7] A common laboratory-scale procedure is the oxidation of hydroquinone using an oxidizing agent like sodium dichromate in the presence of an acid.[7]
Materials:
-
Hydroquinone
-
Sodium dichromate
-
Concentrated sulfuric acid
-
Distilled water
-
Benzene (or a safer alternative solvent like toluene or ethyl acetate)
-
Anhydrous calcium chloride
Procedure:
-
Dissolve hydroquinone in warm water.
-
Cool the solution and slowly add concentrated sulfuric acid.
-
Gradually add a concentrated solution of sodium dichromate to the hydroquinone solution while stirring and maintaining a cool temperature.
-
Continue the addition until the color of the reaction mixture remains a stable yellowish-green, indicating the completion of the oxidation.
-
Cool the mixture and filter the crude quinone precipitate.
-
Extract the filtrate with a suitable organic solvent.
-
Combine the precipitate with the organic extracts and heat to dissolve the quinone.
-
Dry the organic solution with a drying agent like anhydrous calcium chloride.
-
Filter the solution and concentrate it to induce crystallization of the purified quinone.
Purification by Column Chromatography
For higher purity, the synthesized quinone can be further purified using column chromatography.
Materials:
-
Crude quinone sample
-
Silica gel
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen solvent system and pack it into the chromatography column.
-
Dissolve the crude quinone in a minimal amount of the solvent and load it onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure quinone.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinone.
Analytical Workflow for Quinone Characterization
A typical workflow for the characterization and analysis of a purified quinone is depicted in the diagram below.
References
- 1. Quinones Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. The chemical and biological activities of quinones: overview and implications in analytical detection - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development for the measurement of quinone levels in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemiluminescence assay for quinones based on generation of reactive oxygen species through the redox cycle of quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Peer-Reviewed Validation of Chlorogentisylquinone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chlorogentisylquinone's mechanism of action as a neutral sphingomyelinase inhibitor, benchmarked against other known inhibitors. The information is compiled from peer-reviewed literature to support research and drug development efforts in pathways regulated by sphingolipid metabolism.
Mechanism of Action: Inhibition of Neutral Sphingomyelinase
This compound is a novel inhibitor of neutral sphingomyelinase (nSMase) activity.[1] Neutral sphingomyelinases are a class of enzymes responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine. This enzymatic reaction is a key step in the sphingolipid signaling pathway, which is implicated in a variety of cellular processes including apoptosis, cell proliferation, and inflammation. By inhibiting nSMase, this compound effectively blocks the production of ceramide, a critical second messenger in these signaling cascades.
The sphingomyelin pathway is a significant signal transduction system where the hydrolysis of plasma membrane sphingomyelin to ceramide is initiated by neutral sphingomyelinase.[2] Ceramide, in turn, can activate a serine/threonine protein kinase known as ceramide-activated protein kinase.[2] This highlights the central role of nSMase in initiating downstream signaling events.
Comparative Analysis of Neutral Sphingomyelinase Inhibitors
Quantitative data on the inhibitory potency of various compounds against neutral sphingomyelinase is crucial for comparative analysis. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
While direct head-to-head comparative studies are not yet available in the peer-reviewed literature, the following table summarizes the IC50 values of this compound and other known nSMase inhibitors based on individual studies. This allows for an indirect comparison of their relative potencies.
| Compound | IC50 Value | Target Enzyme | Source |
| This compound | 1.2 µM | Neutral Sphingomyelinase | [1] |
| GW4869 | Not specified in provided abstracts | nSMase2 | [3] |
| D-lyxophytosphingosine | Concentration-dependent inhibition | nSMase2 | [3] |
| D-arabino-phytosphingosine | Concentration-dependent inhibition | nSMase2 | [3] |
| Novel Small Molecule (ID 5728450) | < 2 µM | nSMase2 | [4] |
| Novel Small Molecule (ID 4011505) | < 2 µM | nSMase2 | [4] |
| DPTIP | 30 nM | nSMase2 | [5] |
Experimental Protocols
The validation of this compound's mechanism of action relies on robust experimental assays that measure neutral sphingomyelinase activity. Below are detailed methodologies for a common in vitro assay used to quantify nSMase inhibition.
Neutral Sphingomyelinase Activity Assay
This protocol is adapted from established methods for measuring sphingomyelinase activity in tissue homogenates or cell lysates.
Materials:
-
Assay Buffer: pH 7.4 buffer for neutral sphingomyelinase.
-
Substrate: Sphingomyelin.
-
Enzyme Source: Rat brain membranes, cell lysates, or purified nSMase.
-
Inhibitor: this compound or other test compounds.
-
Detection Reagents: A coupled enzyme system is often used, for example, alkaline phosphatase, choline oxidase, and a colorimetric or fluorometric probe to detect phosphocholine or hydrogen peroxide production. The Amplex Red sphingomyelinase assay kit is a commercially available option.[6]
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare assay buffer, substrate solution, and enzyme source according to standard laboratory procedures. Prepare serial dilutions of this compound and other test compounds.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the enzyme source.
-
Add the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the sphingomyelin substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents according to the manufacturer's instructions of the specific assay kit being used. This typically involves a coupled reaction to produce a detectable signal (colorimetric or fluorescent).
-
Incubate for the development of the signal.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Inhibition of the Sphingolipid Signaling Pathway by this compound.
Caption: Workflow for Determining the IC50 of nSMase Inhibitors.
References
- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of neutral sphingomyelinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
